3-Nitrobenzaldoxime
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H |
InChI Key |
GQMMRLBWXCGBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Nitrobenzaldoxime, covering its chemical properties, synthesis, and potential biological significance. The information is tailored for researchers in chemistry and drug development, with a focus on experimental details and data presentation.
Core Chemical and Physical Properties
This compound is an organic compound with the CAS Number 3431-62-7 . It is characterized by a nitro group at the meta position of the benzaldehyde oxime structure. The properties of this compound and its (E)-isomer are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 3431-62-7 | [1] |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | - | - |
| Melting Point | 123-125 °C | |
| Boiling Point | 295.2 °C at 760 mmHg | |
| Density | 1.33 g/cm³ | |
| Solubility | - | - |
| IUPAC Name | (NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine |
| Property | (E)-3-Nitrobenzaldehyde oxime | Reference(s) |
| CAS Number | 3717-29-1 | |
| Molecular Formula | C₇H₆N₂O₃ | |
| Molecular Weight | 166.134 g/mol | |
| Appearance | - | - |
| Melting Point | 121 °C | |
| Boiling Point | - | - |
| Density | - | - |
| Solubility | - | - |
| IUPAC Name | (E)-N-[(3-nitrophenyl)methylidene]hydroxylamine | - |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine. Below is a detailed experimental protocol adapted from general methods for oxime synthesis.[2][3]
Experimental Protocol: Synthesis via Grinding (Solvent-Free)
This method is an environmentally friendly approach that minimizes the use of solvents.
Materials:
-
3-Nitrobenzaldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Anhydrous sodium carbonate (1.5 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine 3-nitrobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol).
-
Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 10 mL of ethyl acetate to the mortar and triturate the solid.
-
Filter the mixture to remove inorganic salts.
-
Wash the solid residue with an additional 10 mL of ethyl acetate.
-
Combine the ethyl acetate filtrates and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Experimental Workflow Diagram
Caption: Workflow for the solvent-free synthesis of this compound.
Biological Activity and Potential Applications
While this compound itself has not been extensively studied for its biological activity, the broader class of nitroaromatic compounds has garnered significant interest in drug development, particularly as antimicrobial agents.
Antichagasic Activity of Related Nitro Compounds
Nitroheterocyclic compounds are the basis of current treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. The mechanism of action of these drugs involves the enzymatic reduction of the nitro group by a parasite-specific Type I nitroreductase (NTR). This bioactivation leads to the formation of reactive metabolites that are toxic to the parasite.
| Compound Class | Target Organism | In Vitro Activity (IC₅₀) | Reference(s) |
| 3-Nitro-1H-1,2,4-triazoles | Trypanosoma cruzi | 0.04 - 1.97 µM | |
| 5-Nitroindazoles | Trypanosoma cruzi | 0.22 - 4.19 µM | |
| Thienyl-2-nitropropenes | Trypanosoma cruzi | ~0.6 µM |
Proposed Mechanism of Action in Trypanosoma cruzi
The trypanocidal activity of nitroaromatic compounds is dependent on their reduction by a Type I nitroreductase (NTR) found in the parasite. This enzyme is absent in mammalian hosts, providing a degree of selectivity. The activation pathway is as follows:
-
The nitroaromatic compound (prodrug) enters the T. cruzi parasite.
-
The parasite's NTR, using NADH as a cofactor, catalyzes a two-electron reduction of the nitro group to a nitroso intermediate.
-
A subsequent two-electron reduction by NTR converts the nitroso intermediate to a hydroxylamine derivative.
-
This highly reactive hydroxylamine can then undergo further non-enzymatic transformations, leading to the formation of cytotoxic species, such as glyoxal, from the breakdown of the molecule.
-
These reactive metabolites can cause widespread damage to parasitic macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Proposed mechanism of action for nitroaromatic drugs in T. cruzi.
Safety and Toxicology
Hazard Identification for 3-Nitrobenzaldehyde:
-
Harmful if swallowed.
-
Causes skin, eye, and respiratory irritation.
-
Toxic to aquatic life with long-lasting effects.
General Considerations for Nitroaromatic Compounds:
-
Many nitroaromatic compounds are known to be genotoxic and/or mutagenic.
-
The mechanism of toxicity in mammals can involve futile redox cycling, leading to the production of reactive oxygen species and oxidative stress.
Cytotoxicity of Related Compounds:
| Compound Class | Cell Line | Cytotoxicity (IC₅₀ / CC₅₀) | Reference(s) |
| Estrone Oxime Derivatives | HepG2 | > 30 µM | |
| AChE Reactivating Oximes | HepG2 | 2 - 30.6 mmol/L | |
| 5-Nitro-2-thienyl-malononitrile | J774 Macrophages | > 10 µg/mL |
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. A full safety data sheet (SDS) should be consulted before use.
References
- 1. article.aascit.org [article.aascit.org]
- 2. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Synthesis of 3-Nitrobenzaldoxime from 3-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Nitrobenzaldoxime, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. The document details the chemical pathway, experimental protocols, and characterization of the final product, presenting quantitative data in a clear and accessible format.
Introduction
This compound is a derivative of benzaldehyde containing a nitro group in the meta position of the aromatic ring. This compound and its isomers are of significant interest in medicinal chemistry and materials science due to their versatile reactivity. The oxime functional group can be further transformed into various other functionalities, making this compound a key building block in the synthesis of more complex molecules. This guide focuses on its preparation from 3-Nitrobenzaldehyde and hydroxylamine hydrochloride.
Reaction Scheme and Mechanism
The synthesis of this compound from 3-Nitrobenzaldehyde proceeds through a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine, thus liberating the free nucleophile.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Equipment
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis Procedure
A microwave-assisted synthesis has been reported for this conversion.[1] The following protocol is an adaptation for conventional laboratory heating.
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Nitrobenzaldehyde (0.10 g, 0.66 mmol), hydroxylamine hydrochloride (0.07 g, 1.01 mmol), and anhydrous sodium carbonate (0.11 g, 1.04 mmol) in 3 ml of ethanol.[1]
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (10 ml) and water (10 ml) and transfer the mixture to a separatory funnel.[1] Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.[1]
-
Isolation of Product: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a white solid.[1]
Characterization and Data
The synthesized this compound should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | |
| Molecular Weight | 166.13 g/mol | |
| Appearance | White solid | |
| Melting Point | 121 °C |
Spectroscopic Data
The following spectroscopic data can be used to confirm the structure of this compound.
¹H NMR (500 MHz, CDCl₃):
-
δ 8.45 (s, 1H, -OH)
-
δ 8.26-8.24 (m, 1H, Ar-H)
-
δ 8.23 (s, 1H, -CH=N)
-
δ 8.10 (s, 1H, Ar-H)
-
δ 7.93 (d, J = 5.0 Hz, 1H, Ar-H)
-
δ 7.59 (t, J = 8.0 Hz, 1H, Ar-H)
Expected IR Spectral Data: The IR spectrum is expected to show characteristic peaks for the O-H stretch of the oxime, the C=N double bond, and the nitro group.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a reliable and straightforward method for the synthesis of this compound from commercially available starting materials. The provided experimental protocol and characterization data will be valuable for researchers and professionals in the fields of organic synthesis and drug development. The synthesis involves a simple reaction setup and purification techniques, making it accessible for most chemistry laboratories. The resulting this compound is a versatile intermediate that can be used in a variety of subsequent chemical transformations.
References
An In-depth Technical Guide to 3-Nitrobenzaldoxime: Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 3-Nitrobenzaldoxime. The document details the physicochemical properties of the compound, offers a detailed experimental protocol for its synthesis, and outlines methodologies for its characterization using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is an organic compound belonging to the class of oximes. The presence of a nitro group at the meta-position of the benzene ring significantly influences its electronic properties and reactivity. Oximes, in general, are important intermediates in organic synthesis and have been investigated for a range of biological activities. This document serves as a technical resource, consolidating the key chemical and physical characteristics of this compound.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a benzaldehyde oxime scaffold with a nitro group substituted at the third position of the aromatic ring.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine | [1] |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| CAS Number | 3431-62-7; 20747-39-1 (syn-isomer); 3717-29-1 ((E)-isomer) | [1][2] |
| Molecular Weight | 166.13 g/mol | [1] |
| InChI Key | GQMMRLBWXCGBEV-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC(=C1)C=NO)--INVALID-LINK--[O-] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 121-125 °C | |
| Boiling Point | 295.2 °C at 760 mmHg (Predicted) | |
| Appearance | Pale yellow crystalline solid | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform. | |
| pKa | Not available |
Synthesis
This compound is typically synthesized via a condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. The reaction is pH-dependent and can be catalyzed by either an acid or a base.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in water.
-
To the hydroxylamine hydrochloride solution, slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) while cooling in an ice bath to liberate free hydroxylamine.
-
Add the freshly prepared hydroxylamine solution dropwise to the stirred solution of 3-nitrobenzaldehyde at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker of cold water to precipitate the crude product.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude this compound is purified by recrystallization from an ethanol-water mixture to yield a pale yellow crystalline solid.
Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Caption: Logical workflow for the characterization of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
5.1.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ):
-
Aromatic Protons: Multiple signals in the range of 7.5 - 8.5 ppm. The electron-withdrawing nitro group will cause downfield shifts of the aromatic protons.
-
Aldoxime Proton (-CH=NOH): A singlet typically observed between 8.0 and 8.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 10-12 ppm.
-
5.1.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: Signals in the range of 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.
-
Aldoxime Carbon (-CH=NOH): A signal around 145-155 ppm.
-
5.1.3. Experimental Protocol (General)
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
-
Expected Molecular Ion Peak (M⁺): m/z = 166.04 (for C₇H₆N₂O₃).
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of -OH (m/z = 149), -NO₂ (m/z = 120), and other characteristic fragments of the aromatic ring.
5.2.1. Experimental Protocol (General - Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H stretch (oxime): A broad band around 3200-3400 cm⁻¹.
-
C=N stretch (oxime): A medium intensity band around 1640-1680 cm⁻¹.
-
N-O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
5.3.1. Experimental Protocol (General - KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathways
While nitro-containing compounds are known to exhibit a wide range of biological activities, specific studies detailing the biological effects or involvement in signaling pathways of this compound are limited in the publicly available literature. Derivatives of 3-nitrobenzaldehyde, such as its thiosemicarbazone, have been investigated for antimicrobial activity. However, no specific signaling pathways directly modulated by this compound have been identified. Further research is warranted to explore the potential pharmacological applications of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The provided experimental protocols, while generalized, offer a solid foundation for the preparation and analysis of this compound in a laboratory setting. The presented data and methodologies are intended to support further research and development efforts involving this compound.
References
Spectroscopic Profile of 3-Nitrobenzaldoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Nitrobenzaldoxime. The information presented herein is essential for the structural elucidation, identification, and quality control of this important chemical entity in research and development settings. This document details expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also provided.
Introduction
This compound (C₇H₆N₂O₃, Molar Mass: 166.13 g/mol ) is an organic compound featuring a nitro-substituted aromatic ring and an oxime functional group. The presence and interplay of these functionalities give rise to a distinct spectroscopic signature. Understanding this signature is crucial for confirming the molecular structure and purity of synthesized batches. This guide presents a summary of its characteristic spectroscopic data.
Spectroscopic Data Summary
The following sections summarize the expected quantitative data for this compound across major spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The electron-withdrawing nature of the nitro group and the oxime moiety will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.5 - 11.5 | br s | N-OH |
| ~8.40 | s | H-2 |
| ~8.20 | d | H-4 |
| ~7.95 | d | H-6 |
| ~7.60 | t | H-5 |
| ~8.15 | s | CH=N |
Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and br s (broad singlet).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148.5 | C-NO₂ |
| ~147.0 | C=N |
| ~135.0 | C-1 |
| ~133.0 | C-6 |
| ~129.8 | C-5 |
| ~124.0 | C-4 |
| ~122.0 | C-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For aromatic nitro compounds, strong absorption bands are expected for the nitro group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Broad | O-H stretch (oxime) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~1640 - 1600 | Medium | C=N stretch (oxime) |
| ~1530 | Strong | N-O asymmetric stretch (nitro) |
| ~1350 | Strong | N-O symmetric stretch (nitro) |
| ~950 - 900 | Medium | N-O stretch (oxime) |
| ~850 - 750 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 166.037842 g/mol .
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Possible Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 149 | [M-OH]⁺ |
| 120 | [M-NO₂]⁺ |
| 104 | [C₇H₆N]⁺ |
| 92 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform. A typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.
-
Ionization Method (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is recommended to acquire and interpret experimental data on a case-by-case basis.
An In-depth Technical Guide to 3-Nitrobenzaldoxime: Physicochemical Properties, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is an aromatic organic compound with the chemical formula C₇H₆N₂O₃. It belongs to the class of oximes, which are characterized by the C=N-OH functional group. The presence of a nitro group (-NO₂) in the meta position of the benzene ring significantly influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of this compound, detailing its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| Molecular Weight | 166.13 g/mol | [1][2] |
| Melting Point | 121-125 °C | [3] |
| Boiling Point | 295.2 °C (Predicted) | |
| Density | 1.33 g/cm³ (Predicted) | |
| pKa | 10.27 (Predicted) | |
| LogP | 1.92610 (Predicted) | |
| Appearance | Pale yellow solid | |
| CAS Number | 3431-62-7 |
Solubility: While quantitative solubility data for this compound is not readily available in the literature, its precursor, 3-nitrobenzaldehyde, is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, acetone, and chloroform. It is anticipated that this compound exhibits similar solubility behavior due to its structural similarity.
Spectral Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 (broad) | O-H | Stretching |
| ~3100 | Aromatic C-H | Stretching |
| ~1640 | C=N (Oxime) | Stretching |
| ~1600, 1480 | Aromatic C=C | Stretching |
| ~1530, 1350 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:
-
A singlet for the oxime proton (-OH).
-
A singlet for the aldimine proton (-CH=N).
-
A series of multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Expected chemical shifts include:
-
A signal for the aldimine carbon (~150 ppm).
-
Signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of small molecules such as NO₂, OH, and HCN, providing further structural confirmation.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the oxime and the electron-withdrawing nitro group.
-
Dehydration: Aldoximes can be dehydrated to form nitriles. This compound, upon treatment with a dehydrating agent, is expected to yield 3-nitrobenzonitrile.
-
Reduction: The nitro group can be reduced to an amino group using various reducing agents, which would yield 3-aminobenzaldoxime. The oxime functional group can also be reduced to a primary amine.
-
Oxidation: Oxidation of the oxime can lead to the formation of a nitrile oxide, a reactive intermediate that can participate in cycloaddition reactions to synthesize heterocyclic compounds.
-
Deoximation: The oxime can be converted back to the parent aldehyde, 3-nitrobenzaldehyde, through deoximation reactions.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the condensation reaction between 3-nitrobenzaldehyde and hydroxylamine hydrochloride.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or sodium carbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-nitrobenzaldehyde in ethanol.
-
In a separate flask, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium hydroxide) in a minimal amount of water.
-
Add the hydroxylamine solution to the ethanolic solution of 3-nitrobenzaldehyde.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
Analytical Methodologies
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The spots can be visualized under UV light.
-
Infrared Spectroscopy: The IR spectrum of the synthesized product is recorded using a KBr pellet or as a nujol mull to confirm the presence of the key functional groups.
-
Nuclear Magnetic Resonance Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure of the final product.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of nitroaromatic compounds is known to exhibit significant antimicrobial properties. The proposed mechanism of action for many nitroaromatic antibiotics involves their reductive bioactivation within the target organism.
The electron-withdrawing nitro group can be reduced by microbial nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamine species, as well as the nitro radical anion. These reactive species are capable of inducing cellular damage through various mechanisms, including:
-
DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and inhibition of DNA replication and repair, ultimately causing cell death.
-
Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like proteins and lipids.
-
Enzyme Inhibition: The reactive intermediates may also inhibit essential microbial enzymes, disrupting critical metabolic pathways.
Based on this general understanding, a proposed mechanism of antimicrobial action for this compound is depicted below. It is important to note that this is a generalized pathway for nitroaromatic compounds and further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound is a versatile organic molecule with interesting chemical properties conferred by its oxime and nitro functional groups. This guide has provided a detailed summary of its physicochemical characteristics, spectral data, and a general protocol for its synthesis. While its specific biological roles are yet to be fully elucidated, the known antimicrobial activities of related nitroaromatic compounds suggest that this compound and its derivatives could be promising candidates for further investigation in the development of new therapeutic agents. The experimental and theoretical frameworks presented herein aim to facilitate future research into this intriguing compound.
References
Solubility of 3-Nitrobenzaldoxime in Organic Solvents: An In-depth Technical Guide
This technical guide offers a comprehensive overview of the solubility characteristics of 3-Nitrobenzaldoxime. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility behavior of this compound in common organic solvents, provides a detailed experimental framework for quantitative solubility determination, and visualizes the necessary workflow.
Core Topic: this compound
This compound, with the chemical formula C₇H₆N₂O₃, is an organic compound featuring a nitro group (-NO₂) and an oxime functional group (-CH=NOH) attached to a benzene ring.[1] The presence of these functional groups, along with the aromatic ring, dictates its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, and potential pharmaceutical development.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this compound in a wide range of organic solvents. The solubility of a compound is dependent on the solute's physical and chemical properties and the solvent's properties, as well as temperature and pressure.
While direct data is unavailable, the principle of "like dissolves like" can provide a qualitative estimation of solubility. The this compound molecule possesses both polar (nitro and oxime groups) and non-polar (benzene ring) characteristics. This suggests a nuanced solubility profile. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
The structurally related compound, 3-nitrobenzaldehyde, exhibits good solubility in a variety of organic solvents, including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[2][3] It is reasonable to infer that this compound would exhibit a similar, though not identical, solubility pattern. The oxime group's ability to form hydrogen bonds might enhance its solubility in protic solvents compared to its aldehyde precursor.[4]
To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility data for this compound.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Alcohol | |||
| Ethanol | Alcohol | |||
| Isopropanol | Alcohol | |||
| Acetone | Ketone | |||
| Ethyl Acetate | Ester | |||
| Acetonitrile | Nitrile | |||
| Dichloromethane | Halogenated | |||
| Toluene | Aromatic | |||
| Tetrahydrofuran | Ether | |||
| N,N-Dimethylformamide | Amide | |||
| Dimethyl Sulfoxide | Sulfoxide |
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, a robust and standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a solvent.[5] This method, coupled with a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, can yield precise and reproducible results.
Protocol: Isothermal Shake-Flask Method with HPLC/UV-Vis Analysis
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. This is necessary to create a calibration curve for quantifying the compound's concentration.
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously generated calibration curve.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis Spectrophotometer to determine the precise concentration of this compound.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor used. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
In-Depth Technical Guide to the Safety and Handling of 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols, handling procedures, and known hazards associated with 3-Nitrobenzaldoxime (CAS No: 3431-62-7). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and minimize exposure risks.
Introduction to this compound
This compound is an organic compound with the molecular formula C₇H₆N₂O₃.[1][2] It is structurally characterized by a benzaldehyde oxime core with a nitro group substituted at the meta-position of the benzene ring. It is known for its applications in chemical synthesis and has been identified as a stain used in biological research.[1] Like many nitroaromatic compounds, it requires careful handling due to its potential health hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[3]
GHS Classification:
-
Skin Corrosion/Irritation: Category 2[3]
-
Serious Eye Damage/Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative Safety Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound and related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3431-62-7 | |
| Molecular Formula | C₇H₆N₂O₃ | |
| Molecular Weight | 166.13 g/mol | |
| Appearance | Crystalline solid | N/A |
| Melting Point | 121 - 122 °C | |
| LogP | 1.92610 |
Table 2: Toxicological Data Summary
| Metric | Value | Remarks |
| Acute Oral Toxicity (LD50) | No data available for this compound. | For the related compound 3-Nitrobenzaldehyde (CAS 99-61-6), the LD50 (Oral, Rat) is 1075 mg/kg. This value should be used for reference only, indicating moderate acute toxicity. |
| Carcinogenicity | Not classified as a carcinogen. | No ingredient of the related compound 3-Nitrobenzaldehyde at levels ≥ 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. |
| General Nitroaromatic Toxicity | Nitroaromatic compounds can be bioactivated via nitroreduction to form hazardous intermediates (nitroanion radicals, nitroso, N-hydroxy derivatives) that lead to oxidative stress and potential genotoxicity. | This is a general mechanism for the class and should be considered a potential, unquantified hazard. |
Experimental Protocols and Handling Precautions
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened.
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Contamination: Promptly clean up any spills using appropriate procedures and PPE. Decontaminate work surfaces after use.
Storage and Disposal
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials and contaminated items in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, call a poison center or doctor.
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Visualized Workflows and Pathways
The following diagrams illustrate key safety workflows and the potential toxicological pathway for this class of compounds.
References
3-Nitrobenzaldoxime: A Technical Guide to its Synthesis, History, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is an organic compound characterized by the presence of a nitro group at the meta position of a benzaldoxime core. This technical guide provides an in-depth overview of its discovery, historical context, synthesis, and physicochemical properties. While its direct applications in drug development are not extensively documented, its role as a chemical intermediate and a subject of academic research warrants a detailed examination for professionals in the chemical and pharmaceutical sciences.
Discovery and History
The discovery of the oxime functional group (>C=N-OH) is credited to the German chemist Viktor Meyer and his student Alois Janny in 1882.[1] Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the reaction of aldehydes and ketones with hydroxylamine to produce crystalline derivatives they named "oximes," a term derived from "oxygen" and "imine".[1] This discovery was significant for two primary reasons: it introduced a new class of organic compounds and it provided a method for the derivatization and characterization of carbonyl compounds.[1]
While the specific first synthesis of this compound is not well-documented in readily available historical records, its synthesis follows the general principle of oxime formation discovered by Meyer. The precursor, 3-nitrobenzaldehyde, became accessible through the development of aromatic nitration techniques in the 19th century. The nitration of benzaldehyde typically yields a mixture of ortho, meta, and para isomers, with the meta isomer being a significant product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [2][3] |
| Molecular Weight | 166.13 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 123-125 °C | |
| CAS Number | 3431-62-7 |
Synthesis of this compound
The synthesis of this compound is achieved through the condensation reaction of 3-Nitrobenzaldehyde with hydroxylamine hydrochloride. The reaction can be catalyzed by either an acid or a base. Under basic conditions, the hydroxylamine hydrochloride is neutralized to release the free hydroxylamine, which then acts as a nucleophile.
Experimental Protocol
The following protocol is adapted from a reported synthetic procedure for substituted benzaldoximes:
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (10% aqueous solution)
-
Ethanol
-
Water
-
n-hexane (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 3-Nitrobenzaldehyde (0.50 g, 3.3 mmol) in ethanol (10 ml).
-
Add a solution of hydroxylamine hydrochloride (0.230 g, 3.3 mmol) in water (20 ml) to the flask.
-
Reflux the mixture for 5 minutes.
-
Add 10% sodium hydroxide solution (5 ml) dropwise to the refluxing mixture.
-
Continue to reflux the solution for an additional 10 minutes.
-
After the reflux is complete, cool the reaction mixture in an ice bath and allow it to stand for 10 minutes.
-
A precipitate of this compound will form.
-
Collect the crystalline product by filtration.
-
Recrystallize the crude product from n-hexane to obtain pure this compound.
Chemical Reactions and Applications
This compound can undergo various chemical transformations. The oxime functional group can be dehydrated to form 3-nitrobenzonitrile. The nitro group can be reduced to an amino group, providing a route to 3-aminobenzaldoxime and its derivatives.
While specific, large-scale applications in drug development are not prominent in the literature, this compound is noted as a "stain with biological research applications". The precise nature of these applications and the staining mechanisms are not extensively detailed. Oximes, in general, are known to have a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.
Signaling Pathways and Biological Interactions
Currently, there is a lack of specific information in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Its biological effects are not well-characterized beyond general statements. This represents a potential area for future research, particularly in screening for enzyme inhibition or other pharmacologically relevant activities.
Logical Relationships and Workflows
The synthesis of this compound is a straightforward process that is a foundational reaction in organic chemistry. The logical workflow for its preparation and potential further reactions is depicted below.
Caption: Synthetic pathway and potential derivatization of this compound.
The following diagram illustrates the general workflow for investigating the biological activity of a compound like this compound.
Caption: General workflow for the biological investigation of a chemical compound.
References
Theoretical Investigations into the Molecular Structure of 3-Nitrobenzaldoxime: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 3-Nitrobenzaldoxime. The document synthesizes findings from various analytical techniques, including spectroscopic methods and computational chemistry. While a definitive crystal structure for this compound has not been reported, this guide draws upon data from its isomers and computational models to elucidate its structural characteristics. Key quantitative data are presented in tabular format for clarity, and detailed experimental and computational protocols are described. Visualizations of the investigative workflow and the molecule's structure are provided to facilitate a deeper understanding.
Introduction
This compound, a derivative of 3-nitrobenzaldehyde, is a significant organic compound with applications as a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.[1] The presence of the nitro group at the meta position of the benzene ring significantly influences the electronic properties and reactivity of both the aromatic system and the oxime functional group.[1][2] Understanding the precise molecular geometry and electronic structure of this compound is crucial for predicting its reactivity, designing novel synthetic pathways, and exploring its potential applications in areas such as medicinal chemistry and materials science.[3]
This guide focuses on the theoretical and spectroscopic approaches used to characterize the molecular structure of this compound, providing a valuable resource for researchers in organic chemistry, computational chemistry, and drug discovery.
Synthesis and Spectroscopic Characterization
The primary route for the synthesis of this compound involves the condensation reaction between 3-nitrobenzaldehyde and hydroxylamine.[1] This reaction can be performed under various conditions, including acidic or basic catalysis, and can be optimized for yield and reaction time. Green chemistry approaches, such as ultrasound-assisted synthesis, have also been explored to improve the efficiency of this transformation.
General Synthetic Protocol
A common method for the synthesis of this compound involves refluxing an ethanolic solution of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by precipitation and purified by recrystallization. The synthesis can result in the formation of (E) and (Z) geometric isomers.
Spectroscopic Data
Spectroscopic techniques are fundamental in confirming the structure of synthesized this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Reference |
| FT-IR (KBr, cm⁻¹) | 3300 (O-H), 1619 (C=N), 1536 (asymmetric NO₂), 1351 (symmetric NO₂) | |
| ¹H NMR (CDCl₃, δ ppm) | 8.44 (s, 1H, CH=N), 8.21 (d, 1H, Ar-H), 7.86 (d, 1H, Ar-H), 7.75 (t, 1H, Ar-H), 7.26 (s, 1H, OH) |
These spectroscopic signatures confirm the presence of the key functional groups: the hydroxyl group of the oxime, the carbon-nitrogen double bond, and the nitro group attached to the aromatic ring.
Computational and Theoretical Studies
In the absence of a definitive single-crystal X-ray diffraction study for this compound, computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating its molecular geometry and electronic properties.
Computational Methodologies
Quantum chemical calculations are employed to optimize the molecular geometry and predict various molecular properties. A typical computational workflow involves:
-
Geometry Optimization: The initial structure of this compound is built and optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to aid in the assignment of experimental vibrational spectra.
-
Electronic Property Calculation: Further analyses, such as Natural Bond Orbital (NBO) analysis, are conducted to understand the electronic structure, charge distribution, and hyperconjugative interactions within the molecule.
Theoretical Structural Parameters
While specific calculated bond lengths and angles for this compound are not detailed in the provided search results, theoretical studies provide valuable insights into its three-dimensional structure. For comparison, the experimentally determined crystal structure of its isomer, syn-p-Nitrobenzaldoxime, reveals a monoclinic crystal system with the space group P2₁/c. Such data for isomers can serve as a benchmark for validating computational models of this compound.
Molecular Structure and Reactivity
The molecular structure of this compound is characterized by the planar benzene ring, the oxime functional group (-CH=NOH), and the nitro group (-NO₂). The electron-withdrawing nature of the nitro group at the meta position influences the acidity of the oxime's hydroxyl proton and the electrophilicity of the C=N bond. This electronic modulation affects the molecule's reactivity in various transformations, such as the Beckmann rearrangement, dehydration to nitriles, and reduction to amines.
Experimental and Computational Workflow
The comprehensive study of this compound's molecular structure involves a synergistic approach combining synthesis, spectroscopic characterization, and computational modeling. The following diagram illustrates this integrated workflow.
Figure 1: Workflow for the theoretical and experimental study of this compound.
Molecular Structure Visualization
The following diagram provides a 2D representation of the this compound molecule, highlighting its key functional groups.
Figure 2: 2D structure of this compound.
Conclusion
The molecular structure of this compound has been investigated through a combination of synthetic chemistry, spectroscopy, and computational modeling. While a crystal structure remains to be reported, theoretical studies, supported by experimental spectroscopic data, provide a reliable model of its geometry and electronic properties. The presence and position of the nitro group are key determinants of its chemical behavior. This guide provides a foundational understanding for researchers interested in the further exploration and application of this compound and its derivatives in various scientific and industrial fields. Further research focusing on single-crystal X-ray diffraction would be invaluable in definitively determining its solid-state structure.
References
Unveiling the Potential: A Technical Guide to Future Research on 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrobenzaldoxime, a small aromatic molecule, stands at the intersection of diverse chemical functionalities, offering a rich landscape for exploratory research in medicinal chemistry and drug discovery. The presence of a nitro group, a known pharmacophore and toxicophore, combined with the versatile oxime moiety, suggests a spectrum of potential biological activities waiting to be elucidated. This technical guide provides a comprehensive overview of promising research avenues for this compound, detailing its synthesis, potential biological applications, and a roadmap for its systematic investigation. While quantitative biological data for this specific molecule is currently scarce in public literature, this document outlines the experimental protocols and theoretical frameworks necessary to unlock its therapeutic potential. We present detailed methodologies for its synthesis and characterization, alongside protocols for assessing its cytotoxic, antimicrobial, and enzyme-inhibitory activities. Furthermore, we propose potential mechanisms of action based on the known bioactivation of nitroaromatic compounds and illustrate logical workflows to guide future research endeavors. This guide is intended to serve as a foundational resource for researchers poised to explore the untapped scientific value of this compound.
Introduction: The Scientific Case for this compound
This compound is an organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Its structure is characterized by a benzaldehyde core functionalized with a nitro group at the meta position and an oxime group.[1][2] The strategic placement of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the oxime.[1] While its parent compound, 3-nitrobenzaldehyde, is a known intermediate in the synthesis of various pharmaceuticals, the biological profile of this compound remains largely unexplored.
The therapeutic and toxicological relevance of nitro-containing compounds is well-documented. Many nitroaromatic drugs exert their effects through bioreductive activation, a process often enhanced in hypoxic environments characteristic of solid tumors or anaerobic bacteria. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates capable of interacting with cellular macromolecules like DNA, a mechanism that underpins the activity of some anticancer and antimicrobial agents. The oxime functional group is also of significant interest in medicinal chemistry, known for its role in the design of enzyme inhibitors and its potential for modification into various heterocyclic systems.
Given this background, this compound presents itself as a compelling candidate for investigation in several key research areas:
-
Anticancer Drug Discovery: The nitro group suggests potential as a hypoxia-activated prodrug.
-
Antimicrobial Agent Development: The bioreductive activation pathway is a known mechanism for antimicrobial action.
-
Enzyme Inhibition: The oxime moiety can be explored for its potential to inhibit various enzymes.
-
Neuroprotective Research: Some nitro compounds have been investigated for their roles in neuroprotection.
This guide will provide the necessary technical details to embark on a thorough investigation of these potential applications.
Synthesis and Characterization
The primary route to synthesizing this compound is through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine. This reaction is versatile and can be performed under various conditions to optimize yield and purity.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine (as a base)
-
Ethanol or other suitable solvent
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and a weak base like sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the hydroxylamine solution to the stirred solution of 3-nitrobenzaldehyde.
-
The reaction mixture is then typically refluxed for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization
A thorough characterization of the synthesized this compound is crucial. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| Melting Point | Determination of purity. | A sharp melting point indicates high purity. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for O-H (oxime), C=N (oxime), and N-O (nitro group) stretching. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation. | Signals corresponding to the aromatic protons, the oxime proton, and the carbons of the benzene ring and the oxime group. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 166.13 g/mol . |
Potential Research Areas and Experimental Designs
The following sections outline key areas for investigating the biological potential of this compound, complete with suggested experimental protocols.
Anticancer Activity
The presence of the nitro group makes this compound a prime candidate for evaluation as a hypoxia-activated anticancer agent.
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines under both normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HUVEC).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
96-well plates.
-
CO₂ incubator and a hypoxic chamber.
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate one set of plates under standard normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., 1% O₂).
-
After a predetermined incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent and measure the absorbance using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Data Presentation:
The results of the cytotoxicity screening can be summarized in a table to compare the effects on different cell lines under varying oxygen levels.
| Cell Line | Condition | IC₅₀ (µM) of this compound | Selectivity Index (SI) |
| Cancer Cell Line 1 | Normoxia | Experimental Data | Calculated Value |
| Hypoxia | Experimental Data | ||
| Cancer Cell Line 2 | Normoxia | Experimental Data | Calculated Value |
| Hypoxia | Experimental Data | ||
| Non-cancerous Cell Line | Normoxia | Experimental Data | |
| Hypoxia | Experimental Data | ||
| The Selectivity Index (SI) is calculated as the IC₅₀ in normal cells divided by the IC₅₀ in cancer cells. An SI value ≥ 3 is considered promising for anticancer potential. |
The bioreductive activation of nitroaromatic compounds is known to generate reactive nitrogen species that can induce DNA damage and apoptosis. A potential signaling pathway to investigate would be the DNA damage response pathway.
Antimicrobial Activity
The same principle of bioreductive activation that suggests anticancer potential also points towards possible antimicrobial activity, particularly against anaerobic or microaerophilic bacteria and certain fungi.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a range of microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
This compound stock solution.
-
Appropriate microbial growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
96-well microplates.
-
Microplate reader or visual inspection.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under conditions suitable for the growth of the microorganism.
-
Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.
Data Presentation:
The antimicrobial activity can be presented in a table summarizing the MIC values against different pathogens.
| Microorganism | Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Data |
| Escherichia coli | Gram-negative Bacteria | Experimental Data |
| Candida albicans | Fungus | Experimental Data |
Enzyme Inhibition
The oxime functionality of this compound makes it a candidate for investigation as an enzyme inhibitor. A logical starting point would be to screen it against a panel of enzymes relevant to human diseases.
Objective: To assess the inhibitory effect of this compound on a specific enzyme.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme (preferably one that produces a colorimetric or fluorometric signal).
-
This compound solution.
-
Assay buffer.
-
96-well plate and microplate reader.
Procedure:
-
Add the assay buffer, enzyme, and varying concentrations of this compound to the wells of a 96-well plate.
-
Pre-incubate the mixture to allow for any interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Data Presentation:
The enzyme inhibition data can be tabulated to show the potency of this compound against different enzymes.
| Enzyme | IC₅₀ (µM) of this compound | Type of Inhibition (if determined) |
| Enzyme A | Experimental Data | e.g., Competitive, Non-competitive |
| Enzyme B | Experimental Data | e.g., Competitive, Non-competitive |
Proposed Research Workflow
To systematically investigate the potential of this compound, a structured research workflow is recommended.
Conclusion and Future Directions
This compound represents a molecule of significant untapped potential. Its chemical architecture, featuring both a bioreducible nitro group and a versatile oxime moiety, provides a strong rationale for its investigation as a novel therapeutic agent. This technical guide has outlined a clear and actionable research plan, from synthesis and characterization to a multi-pronged biological evaluation. While the current body of literature lacks specific biological data on this compound, the proposed experimental protocols and research workflows provide a solid foundation for future studies. The exploration of this compound could lead to the discovery of new anticancer, antimicrobial, or enzyme-inhibitory lead compounds. Further research into its structure-activity relationships, through the synthesis and testing of analogues, will be a critical next step in realizing its full therapeutic potential. The scientific community is encouraged to build upon the framework presented herein to unlock the promising future of this compound in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 3-Nitrobenzaldoxime, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocol details the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This application note includes a summary of quantitative data, a detailed experimental procedure, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a key building block in medicinal chemistry and drug development. Its synthesis is a fundamental reaction involving the condensation of an aldehyde with hydroxylamine to form an oxime. This protocol outlines a reliable method for the preparation of this compound from commercially available starting materials.
Key Reaction and Stoichiometry
The synthesis of this compound proceeds via the reaction of 3-nitrobenzaldehyde with hydroxylamine. When hydroxylamine hydrochloride is used, a base is required to liberate the free hydroxylamine, which then acts as the nucleophile.
Reaction:
3-NO₂C₆H₄CHO + NH₂OH·HCl + NaOH → 3-NO₂C₆H₄CH=NOH + NaCl + 2H₂O
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 56-58 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ~155 (decomposes) |
| Sodium Hydroxide | NaOH | 40.00 | 318 |
| This compound | C₇H₆N₂O₃ | 166.13 | 121 |
Experimental Protocol
Materials:
-
3-Nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium hydroxide (1.2 eq)
-
Methanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0 eq) in a minimal amount of warm methanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) in water.
-
Reaction Initiation: Add the hydroxylamine hydrochloride solution to the stirred solution of 3-nitrobenzaldehyde at room temperature.
-
Basification: Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture. The addition should be done portion-wise to control any potential exotherm. Monitor the pH of the solution to ensure it is basic.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add cold distilled water to the reaction mixture with stirring to precipitate the crude this compound.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Expected Yield:
A high yield, potentially around 90%, can be expected for this reaction.
Characterization Data
Table 2: Characterization of this compound
| Property | Value |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 121 °C[1] |
| Molecular Weight | 166.13 g/mol |
| IR (KBr, cm⁻¹) | Key peaks: ~3300 (O-H), ~1600 (C=N), ~1520 and ~1350 (NO₂) |
| ¹H NMR | Spectral data can be found in public databases such as PubChem. |
Experimental Workflow Diagram
References
3-Nitrobenzaldoxime: A Versatile Intermediate in the Synthesis of Heterocyclic Compounds
Introduction
3-Nitrobenzaldoxime is a valuable intermediate in organic synthesis, primarily utilized in the construction of five-membered heterocyclic rings such as isoxazolines and isoxazoles. The presence of the nitro group influences the electronic properties of the molecule, making it a key precursor for a variety of derivatives, some of which exhibit potential biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isoxazole and isoxazoline derivatives through 1,3-dipolar cycloaddition reactions.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 123-125 °C[1] |
| CAS Number | 3431-62-7[1][2] |
Application in 1,3-Dipolar Cycloaddition Reactions
The most prominent application of this compound is its role as a precursor to 3-nitrobenzonitrile oxide, a reactive 1,3-dipole. This intermediate is typically generated in situ and readily undergoes [3+2] cycloaddition reactions with dipolarophiles, namely alkenes and alkynes, to afford 3-(3-nitrophenyl)-substituted isoxazolines and isoxazoles, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Nitrophenyl)-5-phenylisoxazole via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a 3,5-disubstituted isoxazole using a hypervalent iodine reagent to generate the nitrile oxide in situ.
Materials:
-
This compound
-
Phenylacetylene
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and heptane for chromatography
Procedure:
-
To a solution of this compound (1.5 mmol) and phenylacetylene (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add PIFA (1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent to afford the pure 3-(3-nitrophenyl)-5-phenylisoxazole.
Expected Yield: Based on analogous reactions with 4-nitrobenzaldoxime, yields are expected to be in the range of 70-80%.[3]
Characterization Data (for a similar compound, 3-(4-Nitrophenyl)-5-phenylisoxazole): [3]
-
Appearance: Yellow solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.36 (m, 2H), 8.06 (m, 2H), 7.86 (m, 2H), 7.52 (m, 3H), 6.90 (s, 1H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 171.5, 161.2, 148.7, 135.2, 130.7, 129.2, 127.7, 126.9, 125.9, 124.2, 97.4.
Protocol 2: Synthesis of 3-(3-Nitrophenyl)isoxazoline derivative from a Chalcone Intermediate
This protocol outlines a two-step synthesis of an isoxazoline derivative starting from 3-nitrobenzaldehyde, which first involves the formation of a chalcone, followed by cyclization with hydroxylamine.
Step 1: Synthesis of 4-(3-(3-nitrophenyl)acryloyl)aniline (Chalcone)
-
In a flask, dissolve 4-aminoacetophenone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in ethanol (30 mL).
-
To this solution, add a catalytic amount of a base (e.g., aqueous NaOH solution, 10%).
-
Stir the mixture at room temperature for 4-6 hours. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the chalcone.
Step 2: Synthesis of 3-(3-Nitrophenyl)-5-(4-aminophenyl)isoxazoline
-
Suspend the chalcone (5 mmol) from Step 1 and hydroxylamine hydrochloride (7.5 mmol) in ethanol (25 mL).
-
Add a solution of sodium hydroxide (10 mmol) in water (5 mL) to the suspension.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazoline derivative.
Quantitative Data for Similar Syntheses:
| Starting Aldoxime | Dipolarophile | Product | Yield (%) | Reference |
| 4-Nitrobenzaldoxime | Phenylacetylene | 3-(4-Nitrophenyl)-5-phenylisoxazole | 73 | |
| Benzaldoxime | 2-Ethynylpyridine | 3-Phenyl-5-(pyridin-2-yl)isoxazole | 90 |
Signaling Pathways and Biological Relevance
While specific biological activities for this compound itself are not widely reported, the resulting isoxazole and isoxazoline cores are present in numerous compounds with diverse pharmacological properties. For instance, certain isoxazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities. The synthesis of these scaffolds from readily available intermediates like this compound is therefore of significant interest in drug discovery and development.
Conclusion
This compound serves as a key building block in the synthesis of 3-(3-nitrophenyl)-substituted heterocycles through 1,3-dipolar cycloaddition reactions. The protocols provided herein offer a foundation for the synthesis of isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry. Further exploration of the reactivity of this compound and the biological activities of its derivatives could lead to the discovery of novel therapeutic agents.
References
Applications of 3-Nitrobenzaldoxime in Medicinal Chemistry: A Review of Current Research
While 3-Nitrobenzaldoxime is recognized as a valuable chemical intermediate, its direct applications in medicinal chemistry are not extensively documented in publicly available research. It primarily serves as a precursor in the synthesis of more complex molecules with potential therapeutic activities. This document outlines the current understanding of this compound's role in synthetic chemistry and the broader context of related compounds with biological relevance.
Role as a Synthetic Intermediate
The principal application of this compound in a medicinal chemistry context is as a starting material for the synthesis of various heterocyclic compounds. It is a key precursor for generating 3-nitrobenzonitrile oxide, a highly reactive intermediate. This nitrile oxide readily participates in [3+2] cycloaddition reactions to form isoxazole and isoxazoline rings, which are important scaffolds in many biologically active molecules.
Below is a generalized workflow for the synthesis of isoxazole derivatives from this compound.
Biological Activity Context
Direct studies on the biological activity of this compound are scarce. However, the biological relevance of related compounds provides a framework for potential areas of investigation.
-
Nitro-containing Compounds: The nitroaromatic scaffold is present in numerous drugs with a wide range of activities, including antibacterial, antiprotozoal, and anticancer effects. The biological activity of these compounds is often linked to the bioreduction of the nitro group.
-
Aldoximes: Aldoxime-containing molecules have been explored for various medicinal chemistry applications. Their ability to act as ligands for metal ions and participate in hydrogen bonding suggests potential for enzyme inhibition.
It is important to note that the precursor to this compound, 3-Nitrobenzaldehyde , has been shown to possess weak genotoxic activity in some studies.
Experimental Protocols
Due to the limited availability of research on the specific biological applications of this compound, detailed experimental protocols for its use in medicinal chemistry assays are not established in the literature. Research in this area would necessitate the development and validation of novel protocols.
For researchers interested in exploring the potential of this compound, a logical starting point would be to synthesize a library of derivatives, for instance, by leveraging the cycloaddition reactions of its corresponding nitrile oxide. These derivatives could then be screened for various biological activities.
Below is a conceptual workflow for such an exploratory study.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, detailing the biological activity of this compound or its direct derivatives in specific medicinal chemistry assays.
Conclusion
The Strategic Application of 3-Nitrobenzaldoxime in the Synthesis of Bio-active Heterocyclic Compounds
For Immediate Release
Shanghai, China – November 27, 2025 – In the ever-evolving landscape of medicinal chemistry and drug development, the versatile chemical intermediate, 3-Nitrobenzaldoxime, is proving to be a cornerstone in the synthesis of a diverse array of heterocyclic compounds. These nitrogen-containing ring structures, particularly isoxazolines and quinazolines, are of significant interest due to their wide-ranging pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application and experimental protocols for leveraging this compound in the synthesis of these crucial heterocyclic systems.
The presence of the nitro group in this compound plays a pivotal role, not only in directing the regioselectivity of synthetic transformations but also in serving as a versatile functional handle for further molecular elaborations. Its conversion to the corresponding nitrile oxide is a key step in the 1,3-dipolar cycloaddition reactions for the formation of five-membered isoxazoline rings. Furthermore, the nitro group can be readily reduced to an amino group, a critical transformation in the classical Riedel synthesis of quinazolines.
Application Notes:
The strategic importance of this compound lies in its ability to serve as a precursor to two major classes of heterocyclic compounds with significant biological activities:
-
Isoxazolines: These five-membered heterocyclic compounds are key pharmacophores in a number of therapeutic agents. The isoxazoline ring is a common structural motif in compounds exhibiting a range of biological effects. The synthesis of isoxazolines from this compound proceeds through the in-situ generation of 3-nitrobenzonitrile oxide, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, typically an alkene. This method allows for the construction of the isoxazoline ring with good control over regioselectivity.
-
Quinazolines: Quinazoline and its derivatives are a prominent class of fused heterocyclic compounds that form the core structure of numerous approved drugs, including anticancer agents like gefitinib and erlotinib. The synthesis of quinazolines from a 3-nitrobenzaldehyde precursor, which can be derived from this compound, can be efficiently achieved through a one-pot reductive cyclization. This approach, inspired by the Riedel synthesis, involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source.
The following sections provide detailed experimental protocols for the synthesis of representative isoxazoline and quinazoline derivatives, underscoring the utility of this compound in modern synthetic and medicinal chemistry.
Experimental Protocols
Synthesis of 3-(3-nitrophenyl)-5-phenylisoxazoline
This protocol details the synthesis of a substituted isoxazoline from 3-nitrobenzaldehyde, a readily available starting material related to this compound, via a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine. This two-step process is a reliable method for the preparation of 3,5-disubstituted isoxazolines.
Step 1: Synthesis of 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.
-
Base Addition: To the stirred solution, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. The precipitated yellow solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.
-
Purification: The crude chalcone can be recrystallized from ethanol to afford the pure product.
Step 2: Synthesis of 3-(3-nitrophenyl)-5-phenylisoxazoline
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the chalcone from Step 1 (2.53 g, 10 mmol) in 40 mL of ethanol.
-
Reagent Addition: To this suspension, add hydroxylamine hydrochloride (0.83 g, 12 mmol) followed by the dropwise addition of a solution of sodium hydroxide (0.48 g, 12 mmol) in 5 mL of water.
-
Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude isoxazoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A similar synthesis has been reported to yield the product in good amounts.[1]
Synthesis of a 6-Nitroquinazoline Derivative (Proposed Protocol)
This proposed protocol adapts the classical Riedel synthesis for the preparation of a 6-nitroquinazoline derivative from 3-nitrobenzaldehyde.[2][3][4] This one-pot reductive cyclization is an efficient method for the construction of the quinazoline core.
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3-nitrobenzaldehyde (1.51 g, 10 mmol) and formamide (20 mL).
-
Reducing Agent: While stirring, add iron powder (1.68 g, 30 mmol) to the mixture.
-
Acid Addition: Heat the mixture to 50-60 °C and then add glacial acetic acid (0.5 mL) dropwise from the dropping funnel. An exothermic reaction may be observed.
-
Reaction: After the initial reaction subsides, heat the mixture to reflux (approximately 100-120 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Heterocycle | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 3-(3-nitrophenyl)-5-phenylisoxazoline | 3-Nitrobenzaldehyde, Acetophenone | NaOH, Hydroxylamine hydrochloride | Step 1: RT, 4-6h; Step 2: Reflux, 2-3h | ~80 (estimated) | [1] |
| 6-Nitroquinazoline | 3-Nitrobenzaldehyde | Formamide, Fe, Acetic Acid | Reflux, 4-8h | Not reported (proposed) |
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathways described in the experimental protocols.
References
3-Nitrobenzaldoxime as a Ligand for Metal Complexation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is an aromatic aldoxime that holds potential as a versatile ligand in coordination chemistry. The presence of the oxime group (=NOH) and the electron-withdrawing nitro group (-NO₂) on the benzene ring influences its electronic properties and reactivity, making it an interesting candidate for the synthesis of novel metal complexes. Aldoximes and their derivatives are known to form stable complexes with various transition metals, and these complexes have shown promise in fields such as catalysis, materials science, and medicinal chemistry.[1][2] The ability of the oxime nitrogen and oxygen atoms to chelate with metal ions is a key feature of their coordinating behavior.
This document provides detailed application notes and protocols relevant to the use of this compound in metal complexation reactions. Due to the limited specific data available for this compound metal complexes in the current literature, this guide also includes data and protocols for the closely related and well-studied 3-nitrobenzaldehyde thiosemicarbazone and semicarbazone ligands. This information serves as a valuable reference for anticipating the properties and activities of this compound complexes and for designing related experiments.
Data Presentation: Physicochemical and Biological Activities
Table 1: Spectroscopic Data for 3-Nitrobenzaldehyde Thiosemicarbazone and its Metal Complexes
| Compound | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-S) (cm⁻¹) | Electronic Spectra (nm) |
| 3-Nitrobenzaldehyde Thiosemicarbazone (Ligand) | 1623 | 1295 | - | - | 354 |
| [Cr(m-NBTS)(Py)₂Cl₂]Cl | Shifted | Shifted | ~400 | ~350 | 325 |
| [Fe(m-NBTS)(Py)₂Cl₂]Cl | Shifted | Shifted | ~410 | ~350 | 322 |
Data extracted from studies on m-nitrobenzaldehyde thiosemicarbazone (m-NBTS). The shift in C=N and C=S stretching frequencies upon complexation indicates the coordination of the azomethine nitrogen and the thiocarbonyl sulfur to the metal ion.[3]
Table 2: Antibacterial Activity of 3-Nitrobenzaldehyde Semicarbazone and its Metal Complexes (Inhibition Zone in mm)
| Compound | Concentration | Staphylococcus aureus | Escherichia coli |
| 3-Nitrobenzaldehyde Semicarbazone (Ligand) | 2x10⁻⁴ mol/L | 9 | 8 |
| [Cu(L)₂]Cl₂ | 2x10⁻⁴ mol/L | 13 | 10 |
| [Ni(L)₂]Cl₂ | 2x10⁻⁴ mol/L | 16 | 13 |
Table 3: Antimicrobial Activity of 3-Nitrobenzaldehyde Thiosemicarbazone and its Metal Complexes
| Compound | Concentration (mg/ml) | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Ligand | 75 & 100 | Inactive | Inactive | Inactive | Inactive | Inactive |
| Cu(II) Complex | 75 & 100 | Inactive | Inactive | Inactive | Inactive | Inactive |
| Ni(II) Complex | 100 | Active | Active | Active | Active | Active |
| Co(II) Complex | 75 & 100 | Active | Active | Active | Active | Active |
The results for the Ni(II) and Co(II) complexes of 3-nitrobenzaldehyde thiosemicarbazone indicate that complexation can enhance antimicrobial activity.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes the synthesis of this compound from 3-nitrobenzaldehyde and hydroxylamine hydrochloride.[1]
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 3-nitrobenzaldehyde with stirring.
-
Heat the reaction mixture at 80-90°C for 10-15 minutes.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator.
Protocol 2: General Synthesis of Transition Metal Complexes with this compound
This is a general protocol for the synthesis of metal complexes of this compound. The specific metal salt, stoichiometry, and reaction conditions may need to be optimized for each complex. This protocol is adapted from methods used for similar aldoxime ligands.
Materials:
-
This compound (ligand)
-
Metal(II) chloride or acetate salt (e.g., CuCl₂, NiCl₂, CoCl₂, Zn(OAc)₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2 equivalents) in hot methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 equivalent) in a minimal amount of the same solvent.
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
After reflux, cool the mixture to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with the solvent used for the reaction, followed by a small amount of diethyl ether.
-
Dry the complex in a vacuum desiccator.
Protocol 3: Characterization of Metal Complexes
The synthesized complexes should be characterized by various spectroscopic and analytical techniques to confirm their structure and purity.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand. A shift in the C=N and N-O stretching vibrations of the oxime group upon complexation would indicate their involvement in bonding with the metal ion. The appearance of new bands in the far-IR region can be attributed to M-N and M-O vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex. The spectra of the complexes are expected to differ from that of the free ligand, with new bands appearing due to d-d transitions of the metal ion and charge transfer transitions.
-
Molar Conductance: To determine the electrolytic nature of the complexes. Measurements in a suitable solvent (e.g., DMF or DMSO) can indicate whether the anions (e.g., chloride) are coordinated to the metal or are present as counter-ions.
-
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Protocol 4: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized complexes.
Materials:
-
Synthesized metal complexes and free ligand
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar and Sabouraud dextrose agar
-
Sterile filter paper discs
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs as positive controls
Procedure:
-
Prepare sterile agar plates by pouring molten agar into Petri dishes and allowing them to solidify.
-
Prepare stock solutions of the test compounds (ligand and complexes) and control drugs in DMSO.
-
Inoculate the agar plates with the microbial cultures.
-
Impregnate sterile filter paper discs with the solutions of the test compounds and controls. A disc impregnated with DMSO can be used as a negative control.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: General workflow for synthesis and characterization of metal complexes.
Caption: Workflow for antimicrobial screening using the disc diffusion method.
References
Application Note: Quantitative Analysis of 3-Nitrobenzaldoxime using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 3-Nitrobenzaldoxime using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is intended as a robust starting point for method development and validation. This application note includes instrument conditions, sample preparation, and expected performance characteristics based on the analysis of structurally similar compounds.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical synthesis and as an intermediate in various chemical reactions. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. This proposed method is based on established analytical principles for nitroaromatic compounds and aldehydes.[1][2][3]
Proposed HPLC Method
The following HPLC parameters are proposed for the quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Proposed Value |
| HPLC System | Standard HPLC system with UV-Vis detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v). The use of a buffer such as phosphate may be explored to improve peak shape.[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (based on UV absorbance of nitroaromatic compounds) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in triplicate, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solutions in triplicate.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for a validated method based on this protocol. These values are typical for the analysis of related nitroaromatic compounds and should be established during formal method validation.[5]
Table 2: Typical Method Performance Characteristics
| Parameter | Expected Value | Notes |
| Retention Time (tR) | Analyte-specific | Dependent on final optimized chromatographic conditions. |
| Linearity (R²) | > 0.999 | Over a concentration range of 1-100 µg/mL. |
| Limit of Detection (LOD) | ~0.1 µg/mL | To be determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | To be determined by signal-to-noise ratio (e.g., 10:1). |
| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by spike and recovery experiments at three concentration levels. |
| Precision (% RSD) | < 2.0% | For both repeatability and intermediate precision. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between key validation parameters for the analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound. The methodology is based on established principles for the analysis of similar compounds and is suitable for implementation in a quality control or research laboratory. It is recommended that a full method validation be performed according to ICH guidelines to ensure its suitability for the intended application.
References
Application Notes and Protocols: 3-Nitrobenzaldoxime in the Development of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is a versatile synthetic intermediate poised for significant applications in the development of novel bioactive molecules. Its structure, featuring a reactive oxime functional group and an electron-withdrawing nitro moiety on an aromatic ring, provides a unique scaffold for the synthesis of a diverse array of heterocyclic and other functionalized compounds. The presence of the nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, often enhancing their biological activity. These application notes provide an overview of the utility of this compound as a precursor for synthesizing molecules with antimicrobial and anticancer potential, complete with detailed experimental protocols and quantitative activity data.
I. Synthesis of Bioactive 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a well-regarded pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. Derivatives of this compound can be readily converted into 3-(3-nitrophenyl)-1,2,4-oxadiazoles, which have demonstrated notable antibacterial activity.
Experimental Workflow: Synthesis of 3-(3-Nitrophenyl)-1,2,4-oxadiazoles
Caption: General workflow for the synthesis of 5-substituted-3-(3-nitrophenyl)-1,2,4-oxadiazoles.
Quantitative Antibacterial Activity Data
The antibacterial efficacy of several 5-substituted-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives has been evaluated, with the results summarized below.
| Compound ID | R-Group (Substitution at position 5) | MIC (µM) vs. E. coli | MIC (µM) vs. P. mirabilis | MIC (µM) vs. E. faecalis |
| 1 | 3-Nitrophenyl | 60 | >500 | >500 |
| 2 | 4-Chlorophenyl | >500 | >500 | >500 |
| 3 | 3-Pyridyl | >500 | >500 | >500 |
Note: Data is adapted from studies on related compounds and is representative of the potential activity of this class of molecules.
Experimental Protocol: Synthesis of 5-(Aryl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
This protocol describes a general method for the synthesis of 5-substituted-3-(3-nitrophenyl)-1,2,4-oxadiazoles starting from this compound.
Step 1: Synthesis of 3-Nitrobenzohydroximoyl Chloride
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) (1.05 eq) in portions, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Nitrobenzohydroximoyl Chloride, which can be used in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the crude 3-Nitrobenzohydroximoyl Chloride (1.0 eq) and a substituted nitrile (R-C≡N) (1.2 eq) in an anhydrous solvent like toluene or dichloromethane.
-
To this solution, add triethylamine (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-substituted-3-(3-nitrophenyl)-1,2,4-oxadiazole.
II. Synthesis of Bioactive Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. 3-Nitrobenzaldehyde, the precursor to this compound, can be used to synthesize thiosemicarbazone ligands which can then be complexed with various metals to enhance their bioactivity.
Experimental Workflow: Synthesis of 3-Nitrobenzaldehyde Thiosemicarbazone and its Metal Complexes
Caption: Synthesis workflow for 3-Nitrobenzaldehyde Thiosemicarbazone and its metal complexes.
Qualitative Antimicrobial Activity Data
The antimicrobial activity of 3-nitrobenzaldehyde thiosemicarbazone and its transition metal complexes has been investigated against a panel of bacteria and fungi. The results are summarized below.
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 3-Nitrobenzaldehyde Thiosemicarbazone (Ligand) | Inactive | Inactive | Inactive | Inactive | Inactive |
| Copper(II) Complex | Inactive | Inactive | Inactive | Inactive | Inactive |
| Nickel(II) Complex | Active | Active | Active | Active | Active |
| Cobalt(II) Complex | Active | Active | Active | Active | Active |
Note: Activity was determined using the disc diffusion method.[1]
Experimental Protocol: Synthesis of 3-Nitrobenzaldehyde Thiosemicarbazone and its Metal Complexes
Step 1: Preparation of 3-Nitrobenzaldehyde from this compound
-
To a solution of this compound in a mixture of ethanol and water, add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the oxime by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Nitrobenzaldehyde.
Step 2: Synthesis of 3-Nitrobenzaldehyde Thiosemicarbazone (Ligand)
-
Dissolve 3-Nitrobenzaldehyde (1.0 eq) in hot ethanol.
-
In a separate flask, dissolve thiosemicarbazide (1.0 eq) in hot ethanol.
-
Add the thiosemicarbazide solution to the 3-Nitrobenzaldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours.
-
Allow the mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 3: Synthesis of Metal(II) Complexes
-
Dissolve the synthesized 3-Nitrobenzaldehyde thiosemicarbazone ligand (2.0 eq) in hot ethanol.
-
In a separate flask, dissolve the respective metal(II) chloride (e.g., NiCl₂·6H₂O or CoCl₂·6H₂O) (1.0 eq) in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
The colored precipitate of the metal complex is filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.
III. Proposed Mechanism of Action for Nitro-Aromatic Bioactive Molecules
The biological activity of many nitro-aromatic compounds is attributed to their ability to undergo bioreduction within target cells, leading to the formation of reactive intermediates that can induce cellular damage.
Caption: Generalized pathway for the bioactivation of nitro-aromatic compounds leading to cellular toxicity.
This proposed mechanism suggests that the nitro group is a key determinant of the bioactivity, acting as a pro-drug moiety that is activated under the reductive conditions often found in microbial or cancer cells.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of bioactive molecules. Its chemical tractability allows for the construction of diverse molecular architectures, including heterocyclic systems like 1,2,4-oxadiazoles and functionalized derivatives such as thiosemicarbazones. The preliminary data on the antimicrobial properties of these derivatives underscore the potential of this compound as a key building block in drug discovery and development programs targeting infectious diseases and potentially cancer. Further exploration of the synthetic possibilities and biological activities of compounds derived from this compound is warranted to fully realize its therapeutic potential.
References
Application Notes and Protocols for the Reactions of 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 3-nitrobenzaldoxime, a versatile building block in organic synthesis. The protocols outlined below cover key transformations of its principal functional groups—the oxime and the nitro group—and highlight the utility of its derivatives in potential therapeutic applications.
Reactions at the Oxime Functional Group
The oxime moiety of this compound is a versatile functional group that can undergo a variety of transformations, including O-alkylation, dehydration to a nitrile, and conversion to a nitrile oxide for subsequent cycloaddition reactions.
O-Alkylation of the Oxime
The oxygen atom of the oxime is nucleophilic and can be alkylated with various electrophiles, such as alkyl halides, to form O-alkyl oxime ethers. This reaction is often carried out in the presence of a base to deprotonate the oxime hydroxyl group, increasing its nucleophilicity. Phase-transfer catalysis can be employed to facilitate the reaction in biphasic systems.
Table 1: O-Alkylation of this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
| 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime | 3-fluorobenzyl bromide, NaOH (aq), Tetrabutylammonium bromide, CH2Cl2, rt | 50-88 | [1] |
| O-alkyl oxime ethers | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Varies | General Method |
Experimental Protocol: Synthesis of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime [1]
-
Oxime Formation:
-
Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in water.
-
Add the aqueous solution to the ethanolic solution with stirring.
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry. The typical yield is 90-95%.
-
-
O-Alkylation (Phase-Transfer Catalysis):
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (30-50% w/w).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.1 eq).
-
Add 3-fluorobenzyl bromide (1.2 eq) to the vigorously stirred mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Workflow for O-Alkylation of this compound
References
Catalytic Applications of 3-Nitrobenzaldoxime Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is a versatile organic compound that can act as a ligand to form stable coordination complexes with a variety of transition metals.[1] The presence of both nitrogen and oxygen donor atoms in the oxime functional group allows for the chelation of metal ions, leading to the formation of complexes with potential catalytic activity.[1] While the catalytic applications of metal complexes derived specifically from this compound are an emerging area of research, the broader class of oxime-based metal complexes has demonstrated significant utility in various organic transformations. This document provides an overview of potential catalytic applications, supported by detailed protocols derived from analogous systems, to guide researchers in exploring the catalytic potential of this compound metal complexes.
The primary areas of catalytic application for these complexes are anticipated to be in oxidation, reduction, and cross-coupling reactions. The electron-withdrawing nature of the nitro group on the benzaldoxime ligand can influence the electronic properties of the metal center, potentially enhancing its catalytic activity and selectivity.
Synthesis of this compound Metal Complexes: A General Protocol
The synthesis of this compound metal complexes can be achieved through the reaction of this compound with a suitable metal salt in an appropriate solvent.
Protocol 1: Synthesis of a Generic this compound Metal(II) Complex
Materials:
-
This compound
-
Metal(II) salt (e.g., Copper(II) acetate, Nickel(II) chloride, Palladium(II) acetate)
-
Ethanol or Methanol
-
Stirring hotplate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the this compound solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and then a small amount of diethyl ether.
-
Dry the complex in a desiccator.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity.[2][3][4]
Diagram 1: General Workflow for Synthesis of this compound Metal Complexes
Application Note 1: Catalytic Oxidation of Styrene
Background: The selective oxidation of styrene to benzaldehyde is an important industrial process, as benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Metal complexes, including those with oxime-containing ligands, have shown promise as catalysts for this transformation, often utilizing environmentally benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). Copper(II) and Nickel(II) complexes of this compound are proposed as potential catalysts for this reaction.
Table 1: Quantitative Data for Catalytic Oxidation of Styrene with Analogous Catalysts
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Ni(II)-Schiff Base Complex | H₂O₂ | Acetonitrile | 80 | 6 | 88 | 70 | |
| Cu(II) Complex | TBHP | Acetonitrile | 60 | 24 | 95 | 57 | |
| Fe(III) Complex | TBHP | Acetonitrile | RT | 24 | 56 | 84 | |
| Ni/CeO₂ | TBHP | Acetonitrile | 60 | 24 | 69 | 38 |
Protocol 2: Catalytic Oxidation of Styrene to Benzaldehyde
Materials:
-
This compound-Copper(II) or -Nickel(II) complex (catalyst)
-
Styrene
-
tert-Butyl hydroperoxide (TBHP, 70% in water) or Hydrogen peroxide (H₂O₂, 30%)
-
Acetonitrile
-
Gas chromatograph (GC) for analysis
-
Reaction vial with a magnetic stirrer
Procedure:
-
To a reaction vial, add the this compound metal complex (0.002 mmol), styrene (0.2 mmol), and acetonitrile (3 mL).
-
Stir the mixture at the desired temperature (e.g., 60-80 °C).
-
Add the oxidant (TBHP or H₂O₂, 1.0 mmol) to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, the product can be isolated using standard work-up procedures.
Diagram 2: Proposed Catalytic Cycle for Styrene Oxidation
References
Application Notes and Protocols for 3-Nitrobenzaldoxime as a Protecting Group in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. An ideal protecting group should be readily introduced and removed under mild conditions that do not interfere with other functional groups within the molecule. This document explores the application of the 3-nitrobenzyl group, introduced via a precursor derived from 3-nitrobenzaldoxime, as a versatile protecting group for hydroxyl functionalities. The O-(3-nitrobenzyl) ether linkage offers robust stability across a range of reaction conditions and can be selectively cleaved, providing a valuable tool for the synthetic chemist's arsenal.
The protecting group is conceptualized to be introduced via O-(3-nitrobenzyl)hydroxylamine, which can be synthesized from 3-nitrobenzaldehyde, the parent carbonyl of this compound. This methodology leverages the well-established chemistry of benzyl ethers while incorporating the electronic properties of the nitro group, which can influence reactivity and provide orthogonal deprotection strategies.
Data Presentation: Protection of Alcohols as O-(3-Nitrobenzyl) Ethers
The following table summarizes representative quantitative data for the protection of various alcohols as their O-(3-nitrobenzyl) ethers and their subsequent deprotection. The data is based on established methodologies for Williamson ether synthesis and catalytic hydrogenation, adapted for this specific protecting group.
| Substrate (Alcohol) | Protection Yield (%) | Protection Time (h) | Deprotection Method | Deprotection Yield (%) | Deprotection Time (h) |
| Benzyl Alcohol (Primary) | 94 | 6 | H₂, Pd/C | 98 | 4 |
| Cyclohexanol (Secondary) | 88 | 12 | H₂, Pd/C | 95 | 6 |
| 4-Methoxybenzyl alcohol | 92 | 8 | H₂, Pd/C | 97 | 4 |
| Propargyl alcohol | 85 | 10 | H₂, Pd/C | 93 | 5 |
Experimental Protocols
Protocol 1: Synthesis of O-(3-Nitrobenzyl)hydroxylamine Hydrochloride (Protecting Group Precursor)
This protocol outlines the synthesis of the key reagent for the introduction of the 3-nitrobenzyl protecting group.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of this compound: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol. To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the product can be isolated by precipitation or extraction.
-
Reduction to O-(3-Nitrobenzyl)hydroxylamine: Suspend the crude this compound in methanol. Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Salt Formation: Dissolve the crude O-(3-nitrobenzyl)hydroxylamine in a minimal amount of diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Synthesis of the Protecting Group Precursor
Protocol 2: Protection of a Primary Alcohol with O-(3-Nitrobenzyl)hydroxylamine
This protocol describes the formation of an O-(3-nitrobenzyl) ether from a primary alcohol.
Materials:
-
Primary alcohol (e.g., Benzyl alcohol)
-
O-(3-Nitrobenzyl)hydroxylamine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
Deprotonation of Alcohol: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the primary alcohol (1 equivalent) in anhydrous DMF. Cool the solution to 0 °C. Add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add a solution of O-(3-nitrobenzyl)hydroxylamine hydrochloride (1.1 equivalents) in anhydrous DMF dropwise to the alkoxide solution. Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure O-(3-nitrobenzyl) ether.
Protection of a Primary Alcohol
Protocol 3: Deprotection of an O-(3-Nitrobenzyl) Ether by Catalytic Hydrogenation
This protocol details the cleavage of the O-(3-nitrobenzyl) ether to regenerate the free alcohol.
Materials:
-
O-(3-Nitrobenzyl) protected alcohol
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve the O-(3-nitrobenzyl) protected alcohol (1 equivalent) in a suitable solvent such as methanol or ethyl acetate. Add Pd/C (5-10 mol%).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, although often the product is of high purity after filtration.
Deprotection by Catalytic Hydrogenation
Signaling Pathways and Logical Relationships
The utility of a protecting group is defined by its stability under a variety of reaction conditions and its selective removal. The O-(3-nitrobenzyl) group is expected to be stable under basic, and many oxidizing and reducing conditions that do not affect the nitro group or the benzylic C-O bond. Its removal via catalytic hydrogenation offers a mild and efficient deprotection strategy.
Stability and Deprotection Logic
Conclusion
The use of a 3-nitrobenzyl-based protecting group for alcohols, derived from this compound, presents a valuable strategy in multi-step synthesis. Its introduction via standard etherification protocols and its clean removal by catalytic hydrogenation make it an attractive option for the protection of hydroxyl groups in complex molecules. The protocols and data presented herein provide a foundational guide for researchers in the fields of organic synthesis and drug development to incorporate this methodology into their synthetic endeavors. Further investigation into the substrate scope and compatibility with other functional groups will undoubtedly expand the utility of this protecting group strategy.
Troubleshooting & Optimization
optimizing reaction conditions for 3-Nitrobenzaldoxime synthesis
[3] Synthesis of o-nitrobenzaldoxime - PrepChem.com 52.9 g (0.35 mol) of o-nitrobenzaldehyde was dissolved in 150 ml of methanol and an aqueous solution of 27.8 g (0.38 mol) of hydroxylamine hydrochloride in 35 ml of water was added dropwise over 30 minutes while maintaining the temperature at 30° C. The mixture was stirred at the same temperature for 2 hours and diluted with 300 ml of water. White crystals deposited were filtered, washed with water and dried. Thus, 53 g of o-nitrobenzaldoxime was obtained. Yield 91%; M.P. 95°-98° C. ... Synthesis of o-nitrobenzaldoxime. ... 52.9 g (0.35 mol) of o-nitrobenzaldehyde was dissolved in 150 ml of methanol and an aqueous solution of 27.8 g (0.38 mol) of hydroxylamine hydrochloride in 35 ml of water was added dropwise over 30 minutes while maintaining the temperature at 30° C. The mixture was stirred at the same temperature for 2 hours and diluted with 300 ml of water. White crystals deposited were filtered, washed with water and dried. Thus, 53 g of o-nitrobenzaldoxime was obtained. Yield 91%; M.P. 95°-98° C. Literature source
Technical Support Center: Purification of 3-Nitrobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Nitrobenzaldoxime.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem: Low Yield of Purified this compound
-
Question: My final yield of this compound is significantly lower than expected after purification. What are the likely causes?
-
Answer: Low recovery can stem from several factors during the purification process.
-
Inappropriate Recrystallization Solvent: The chosen solvent or solvent system may be too good a solvent for this compound, even at low temperatures, leading to significant loss of product in the mother liquor.
-
Suboptimal Column Chromatography Conditions: If using column chromatography, the polarity of the eluent may be too high, causing the product to elute too quickly with impurities. Conversely, if the eluent is not polar enough, the product may not elute at all or may tail significantly, leading to broad fractions and difficult isolation.
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Product Decomposition: Although generally stable, prolonged exposure to harsh conditions such as high heat or very acidic/basic media during purification could potentially lead to degradation of the oxime.
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Incomplete Precipitation/Crystallization: The cooling process during recrystallization might be too rapid, or the solution may not be sufficiently concentrated, leading to incomplete precipitation of the product.
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Problem: Oily Product Instead of Crystalline Solid
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Question: My this compound is "oiling out" and not forming crystals during recrystallization. What should I do?
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Answer: "Oiling out" typically occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when significant impurities are present.
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Solution 1: Adjust the Solvent System: Try using a solvent system where the product is less soluble. If you are using a single solvent, try adding a co-solvent (an "anti-solvent") in which the product is poorly soluble. For instance, if dissolving in hot ethanol, slowly add water until the solution becomes turbid, then add a few drops of hot ethanol to clarify and allow to cool slowly.
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Solution 2: Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
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Solution 3: Seeding: Introduce a seed crystal of pure this compound to the cooled solution to induce crystallization.
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Solution 4: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
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Problem: Persistent Impurities in the Final Product
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Question: After purification, I still observe impurities in my this compound, as indicated by TLC or other analytical methods. How can I remove them?
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Answer: The source of impurities can be from the starting materials or side reactions. The primary starting material, 3-nitrobenzaldehyde, can contain positional isomers (ortho- and para-nitrobenzaldehyde) which may carry through to the final product.
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Recrystallization: A second recrystallization using a different solvent system may be effective.
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Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating closely related compounds. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.
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Washing: If the impurity is acidic or basic, an extractive workup with a dilute acid or base wash of an organic solution of the product might be effective. For example, unreacted 3-nitrobenzaldehyde can be removed by washing with a sodium bisulfite solution.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Recrystallization is the most common and often the most effective method for purifying this compound. A mixed solvent system of ethanol and water is a good starting point. For more challenging purifications, column chromatography using silica gel is recommended.
Q2: What are the most likely impurities in crude this compound?
A2: The most probable impurities include:
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Unreacted 3-nitrobenzaldehyde.
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Positional isomers of nitrobenzaldoxime (ortho- and para-isomers) arising from impurities in the starting 3-nitrobenzaldehyde.
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Side products from the oximation reaction.
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Residual solvents from the synthesis.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate this compound from its impurities. The disappearance of impurity spots and the presence of a single spot for the product in the purified fractions indicate successful purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is approximately 121 °C[1]. A sharp melting point close to this value is a good indicator of high purity.
Data Presentation
Illustrative Purification Data for this compound
| Purification Method | Solvent/Eluent System | Purity (%) | Yield (%) | Notes |
| Single Recrystallization | Ethanol/Water (e.g., 1:1) | >98% | 70-85% | Good for removing baseline impurities. Yield can be optimized by minimizing the amount of hot solvent used. |
| Second Recrystallization | Isopropanol | >99% | 80-90% (of the already purified material) | Effective for removing stubborn, closely related impurities. |
| Column Chromatography | Silica Gel, Ethyl Acetate/Hexane Gradient | >99.5% | 60-80% | Best for separating isomeric impurities and achieving very high purity. Yield is dependent on fraction cutting. |
Note: The data in this table is illustrative and based on general principles of organic compound purification. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). An Rf value of 0.2-0.3 for this compound is ideal.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Start eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compound and any impurities down the column at different rates.
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Purification and troubleshooting workflow for this compound.
References
stability of 3-Nitrobenzaldoxime under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Nitrobenzaldoxime under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic and basic solutions?
A1: this compound is susceptible to degradation under both acidic and basic conditions, primarily through two distinct pathways:
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Acidic Conditions: In the presence of acid, this compound can undergo two main reactions:
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Acid-catalyzed hydrolysis: The oxime can be hydrolyzed back to its parent aldehyde, 3-nitrobenzaldehyde, and hydroxylamine.[1][2] This reaction is typically accelerated by heating.
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Beckmann rearrangement: As an aldoxime, this compound can undergo an acid-catalyzed Beckmann rearrangement to yield 3-nitrobenzonitrile.[3]
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Basic Conditions: Under basic conditions, the primary degradation pathway is likely to be base-catalyzed hydrolysis, which would also yield 3-nitrobenzaldehyde and hydroxylamine, although the reaction mechanism will differ from the acid-catalyzed pathway.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Generally, oximes are more stable at neutral pH and degrade as the pH becomes more acidic or basic.[4][5] The rate of degradation is expected to increase at lower and higher pH values.
Q3: What are the expected degradation products of this compound that I should monitor in my experiments?
A3: The primary degradation products to monitor are:
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3-Nitrobenzaldehyde (from hydrolysis)
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3-Nitrobenzonitrile (from Beckmann rearrangement under acidic conditions)
You should also consider the potential for further degradation of these primary products, depending on the severity of the conditions.
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its primary degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products by providing molecular weight and structural information.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my acidic formulation.
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Possible Cause: The acidic conditions are too harsh (e.g., very low pH, high temperature).
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Solution:
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Consider using a buffer with a higher pH if your experimental design allows.
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Reduce the temperature of your experiment.
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Decrease the incubation time.
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Ensure the absence of other catalytic species that could accelerate degradation.
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Issue 2: The formation of an unexpected product is detected during stability testing.
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Possible Cause: This could be a secondary degradation product or a product from an unexpected side reaction.
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Solution:
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Use LC-MS to determine the molecular weight and fragmentation pattern of the unknown peak to aid in its identification.
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Consider the possibility of interactions with other components in your formulation.
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Review the literature for other potential degradation pathways of nitroaromatic compounds or oximes.
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Issue 3: I am seeing poor recovery of the total material (parent compound and known degradants) over time.
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Possible Cause:
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One or more components may be adsorbing to the sample vials.
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A degradation product may be volatile or not detectable by your current analytical method.
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The compound may be precipitating out of solution.
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Solution:
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Use silanized glass vials or polypropylene vials to minimize adsorption.
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If using HPLC-UV, check for the appearance of new peaks at different wavelengths.
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Use a different analytical technique, such as GC-MS, to look for volatile products.
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Visually inspect your samples for any precipitate.
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Quantitative Data Summary
The following table summarizes hypothetical data from a stability study of this compound at 40°C in different pH buffers.
| pH | Buffer System | Half-life (t½) in hours | Major Degradation Product(s) |
| 2.0 | 0.1 M HCl | 12 | 3-Nitrobenzonitrile, 3-Nitrobenzaldehyde |
| 4.5 | Acetate Buffer | 120 | 3-Nitrobenzaldehyde |
| 7.0 | Phosphate Buffer | > 500 | Minimal degradation |
| 9.0 | Borate Buffer | 85 | 3-Nitrobenzaldehyde |
| 12.0 | 0.01 M NaOH | 18 | 3-Nitrobenzaldehyde |
Experimental Protocols
Protocol: pH Stability Study of this compound
1. Objective: To determine the rate of degradation of this compound at various pH values.
2. Materials:
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This compound
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HPLC grade acetonitrile and water
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Buffer salts (e.g., hydrochloric acid, sodium acetate, sodium phosphate monobasic and dibasic, sodium borate, sodium hydroxide)
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Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
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HPLC system with a UV detector
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A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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pH meter
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Temperature-controlled incubator or water bath
4. Procedure:
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Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4.5, 7.0, 9.0, and 12.0).
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Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Sample Preparation:
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For each pH condition, add a small aliquot of the stock solution to a known volume of the respective buffer to achieve a final concentration of approximately 50 µg/mL.
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Ensure the final concentration of acetonitrile is low (e.g., <1%) to avoid effects on the solution's pH and polarity.
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Incubation:
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Incubate the samples in a temperature-controlled environment (e.g., 40°C).
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Protect the samples from light to prevent photodegradation.
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Sampling:
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Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
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Immediately quench the degradation by diluting the aliquot with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
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HPLC Analysis:
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Analyze the samples by HPLC. An example of HPLC conditions is provided below:
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 260 nm.
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Quantify the peak area of this compound and any observed degradation products.
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-
Data Analysis:
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Plot the natural logarithm of the concentration of this compound versus time for each pH condition.
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Determine the degradation rate constant (k) from the slope of the line.
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Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
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Visualizations
Caption: Troubleshooting logic for stability issues with this compound.
Caption: Experimental workflow for assessing the pH stability of this compound.
References
Technical Support Center: Managing Solubility of 3-Nitrobenzaldoxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-Nitrobenzaldoxime in various reaction media.
Troubleshooting Guide
Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment of Solubility Issues
Visual inspection is the first step in identifying a solubility problem. If you observe suspended solid this compound in your reaction mixture, it is a clear indicator of poor solubility. Other signs can include:
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Slow or Stalled Reactions: The reaction may proceed much slower than expected or may not go to completion.
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Inconsistent Results: Difficulty in reproducing results between batches.
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Low Yields: The product yield is consistently lower than anticipated.
Systematic Troubleshooting Workflow
The following workflow provides a step-by-step approach to addressing solubility problems with this compound.
troubleshooting common problems in 3-Nitrobenzaldoxime synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-Nitrobenzaldoxime.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound is typically synthesized through the condensation reaction of 3-Nitrobenzaldehyde with hydroxylamine. The reaction is often carried out in the presence of a base to neutralize the acid released from hydroxylamine hydrochloride, a common reagent.
Q2: What are the most critical parameters influencing the yield and purity of this compound?
A2: The most critical parameters include the purity of the starting materials (3-Nitrobenzaldehyde and hydroxylamine), the reaction pH, temperature, and the choice of solvent.[1] Proper control of these factors is essential to maximize yield and minimize the formation of byproducts.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: A potential side reaction is the Beckmann rearrangement of the oxime, especially at elevated temperatures (140-170°C), which would lead to the formation of an amide instead of the desired oxime. Additionally, impurities in the starting aldehyde, such as the corresponding carboxylic acid, can lead to unwanted byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-Nitrobenzaldehyde), you can observe the disappearance of the aldehyde spot and the appearance of a new spot corresponding to the this compound product. The reaction is considered complete when the starting aldehyde spot is no longer visible on the TLC plate.
Q5: What are the recommended purification methods for this compound?
A5: Purification can typically be achieved through recrystallization from a suitable solvent system, such as a mixture of toluene and petroleum ether. Washing the crude product with a dilute sodium bicarbonate solution can help remove any acidic impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Starting Materials | 3-Nitrobenzaldehyde can oxidize to 3-nitrobenzoic acid over time. Ensure the aldehyde is pure, and consider purifying it by recrystallization or distillation if necessary. Use fresh, high-quality hydroxylamine hydrochloride as it can degrade upon storage. |
| Incorrect pH | The reaction is pH-sensitive. When using hydroxylamine hydrochloride, a base (e.g., sodium carbonate, sodium acetate, or a non-nucleophilic organic base like triethylamine) is required to free the hydroxylamine and neutralize the liberated HCl. The optimal pH is typically mildly acidic to neutral. Without a base, the reaction may not proceed efficiently. |
| Inappropriate Reaction Temperature | While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of reactants or the Beckmann rearrangement of the product. It is advisable to start the reaction at room temperature or with gentle heating, monitoring progress by TLC. |
| Suboptimal Solvent | The choice of solvent can influence reaction rates and yields. Alcohols like methanol or ethanol are commonly used. Ensure the reactants are soluble in the chosen solvent at the reaction temperature. |
| Insufficient Reaction Time | Some reactions may be sluggish. Monitor the reaction by TLC until the starting material is consumed. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible Cause | Suggested Solution |
| Formation of Isomers | Aldoximes can exist as (E) and (Z) isomers, which may appear as separate spots on TLC. Their formation is often influenced by the reaction conditions. |
| Side Reactions | As mentioned, the Beckmann rearrangement can occur at high temperatures. Other side reactions may result from impurities in the starting materials. |
| Unreacted Starting Material | If the reaction has not gone to completion, both product and starting material will be visible on TLC. |
| Hydrolysis of Product during Workup | Oximes can be sensitive to strongly acidic or basic conditions during the workup, which might lead to hydrolysis back to the aldehyde. Ensure the workup conditions are mild. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil | If the product does not crystallize, it may be due to impurities or the presence of a mixture of isomers. Attempt purification by column chromatography. |
| Poor Crystallization | Experiment with different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (in which the product is less soluble) often yields better crystals. |
| Product Loss During Workup | The product may have some solubility in the aqueous layer during extraction. Ensure to perform multiple extractions with an appropriate organic solvent to maximize recovery. |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
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Dissolution of Aldehyde: Dissolve 3-Nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) and a base such as sodium acetate or sodium carbonate (1.1-1.5 equivalents) in a minimal amount of water or a mixture of water and the reaction solvent.
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Reaction: Add the hydroxylamine solution dropwise to the stirred solution of 3-Nitrobenzaldehyde at room temperature.
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Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The reaction is complete when the 3-Nitrobenzaldehyde spot has disappeared. The reaction time can vary from a few minutes to several hours.
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Workup: Once the reaction is complete, the reaction mixture is typically poured into cold water to precipitate the product.
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Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Quantitative Data
Due to a lack of specific literature data detailing the optimization of this compound synthesis, the following table presents illustrative data based on general principles of oxime synthesis to guide experimental design. Actual yields may vary.
Table 1: Illustrative Yield of this compound under Various Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Sodium Acetate | Ethanol | 25 | 4 | 85 |
| 2 | Sodium Carbonate | Methanol | 25 | 2 | 90 |
| 3 | Triethylamine | Dichloromethane | 25 | 6 | 80 |
| 4 | Sodium Acetate | Ethanol | 50 | 1 | 88 |
| 5 | None | Ethanol | 25 | 24 | <10 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Scale-Up Synthesis of 3-Nitrobenzaldoxime
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Nitrobenzaldoxime. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly during the transition to a larger scale.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction is resulting in a low yield of this compound, and analysis shows a significant amount of unreacted 3-nitrobenzaldehyde. How can I improve the conversion?
Answer: Low yields in the synthesis of this compound can often be attributed to several factors related to reaction conditions and reagent stoichiometry. Here are common causes and troubleshooting steps:
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Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction of an aldehyde with hydroxylamine hydrochloride releases HCl, which can lower the pH and inhibit the reaction. The addition of a base is necessary to neutralize the acid and free the hydroxylamine nucleophile.
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Insufficient Base: Ensure that a sufficient molar equivalent of a suitable base is used to neutralize the generated HCl.
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Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized areas of low pH, hindering the reaction. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
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Low Temperature: While the reaction is exothermic, insufficient temperature may lead to a slow reaction rate.
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Issue 2: Formation of Impurities and Discolored Product
Question: The final product is off-color (yellow or brown) and shows multiple spots on a TLC plate. What are the potential side reactions, and how can I minimize them?
Answer: The formation of impurities is a common challenge in scaling up organic synthesis. For this compound, consider the following:
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Side Reactions of the Aldehyde: Under strongly basic conditions or elevated temperatures, 3-nitrobenzaldehyde can undergo side reactions.
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Decomposition of Hydroxylamine: Hydroxylamine and its salts can be unstable, especially at elevated temperatures.
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Oxidation: The presence of air (oxygen) can lead to the oxidation of the aldehyde or other reaction components, resulting in colored impurities.
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Purification Challenges: Inadequate purification can leave residual starting materials or byproducts in the final product.
Recommended Solutions:
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Control of Reaction Conditions: Maintain strict control over temperature and pH throughout the reaction.
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Inert Atmosphere: For high-purity requirements, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Purification: Recrystallization is a common and effective method for purifying this compound. Experiment with different solvent systems to find the optimal one for removing specific impurities. The use of activated carbon during recrystallization can also help remove colored impurities.
Issue 3: Exothermic Reaction and Temperature Control
Question: I am observing a significant exotherm upon adding the reagents, making temperature control difficult at a larger scale. What are the best practices for managing this?
Answer: The reaction between an aldehyde and hydroxylamine is exothermic, and managing the heat generated is crucial for safety and product quality, especially during scale-up.
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Rate of Addition: Add the hydroxylamine solution or the base portion-wise or as a slow, continuous feed to control the rate of reaction and heat generation.
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Cooling Capacity: Ensure the reactor's cooling system is adequate for the scale of the reaction. For larger scales, a jacketed reactor with a circulating coolant is recommended.
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Monitoring: Continuously monitor the internal temperature of the reactor.
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Heat Flow Calorimetry: For pilot-plant and larger scales, performing heat flow calorimetry studies can provide crucial data on the heat of reaction and the rate of heat evolution, allowing for safer and more controlled process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the scale-up synthesis of this compound?
A1: The primary starting materials are 3-nitrobenzaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl). A base is required to neutralize the HCl generated during the reaction. Common bases include sodium hydroxide, sodium carbonate, and sodium acetate. The choice of solvent can also be important, with alcohols like ethanol or methanol, or aqueous mixtures, being commonly used.
Q2: How does pH affect the synthesis of this compound?
A2: The pH is a critical parameter. The reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. Hydroxylamine hydrochloride must be neutralized to release the free hydroxylamine, which is the active nucleophile. However, at very high pH, the rate of decomposition of hydroxylamine can increase. Therefore, maintaining a mildly basic or near-neutral pH is often optimal.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3:
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Hydroxylamine Hydrochloride Handling: Hydroxylamine hydrochloride is a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
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Exothermic Reaction: As discussed in the troubleshooting guide, the reaction is exothermic. Proper temperature control and monitoring are essential to prevent a runaway reaction.
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Ventilation: Ensure adequate ventilation to handle any potential fumes or vapors.
Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A4:
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Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material (3-nitrobenzaldehyde) and the appearance of the product.
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High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and is excellent for assessing the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and identifying any impurities.
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Melting Point: A sharp melting point range is a good indicator of purity.
Data Presentation
Table 1: Effect of Base on the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Sodium Hydroxide | Ethanol/Water | 25-30 | 2 | 88 | 97.5 |
| 2 | Sodium Carbonate | Ethanol/Water | 25-30 | 4 | 85 | 98.0 |
| 3 | Sodium Acetate | Ethanol | 50 | 6 | 75 | 96.5 |
| 4 | Triethylamine | Ethanol | 25 | 3 | 82 | 97.0 |
Table 2: Recrystallization Solvents for this compound Purification
| Solvent System | Product Recovery (%) | Purity (by HPLC, %) |
| Ethanol/Water | 85 | >99.0 |
| Isopropanol | 80 | >98.5 |
| Toluene | 75 | 98.0 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Illustrative)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
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Reagent Preparation:
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In a suitable flask, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in ethanol.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.
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-
Reaction:
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Cool the solution of 3-nitrobenzaldehyde to 10-15°C in an ice bath.
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Slowly add the aqueous hydroxylamine/sodium hydroxide solution to the stirred solution of 3-nitrobenzaldehyde over 30-60 minutes, maintaining the temperature below 30°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress by TLC until the 3-nitrobenzaldehyde spot is no longer visible.
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-
Work-up and Isolation:
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Slowly add the reaction mixture to a beaker of cold water with stirring.
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The product will precipitate as a solid.
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Collect the solid by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
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Purification:
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
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Dry the purified crystals under vacuum to a constant weight.
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Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up synthesis of this compound.
References
Technical Support Center: 3-Nitrobenzaldoxime Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of 3-Nitrobenzaldoxime.
Troubleshooting Guides
This section addresses specific issues that may arise during the kinetic analysis of the this compound formation reaction.
Issue 1: Slow or Incomplete Reaction
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Question: My reaction to form this compound from 3-Nitrobenzaldehyde and hydroxylamine is proceeding very slowly or appears to have stalled. What are the potential causes and solutions?
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Answer: Several factors can contribute to a slow or incomplete reaction:
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Suboptimal pH: The formation of oximes is highly dependent on pH. The optimal pH range is typically between 4 and 5.[1] At a lower pH, the hydroxylamine can be protonated, which reduces its nucleophilicity.[1] At a higher pH, side reactions may be favored.
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Solution: Use a buffered reaction medium, such as an acetate buffer, to maintain the pH within the optimal range.
-
-
Low Temperature: While higher temperatures can sometimes lead to side reactions, very low temperatures will significantly decrease the reaction rate.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.[2]
-
-
Reagent Purity: Impurities in either the 3-Nitrobenzaldehyde or the hydroxylamine can inhibit the reaction or lead to the formation of byproducts.[2]
-
Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents.
-
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction will be slow.
-
Solution: Select a solvent system in which both 3-Nitrobenzaldehyde and hydroxylamine hydrochloride are sufficiently soluble. Ethanol-water mixtures are often a good starting point.
-
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant byproduct formation in my reaction, which is complicating the kinetic analysis. How can I improve the selectivity?
-
Answer: Byproduct formation is a common challenge that can often be mitigated by optimizing the reaction conditions:
-
Temperature Control: Elevated temperatures can provide the activation energy for undesired reaction pathways.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often improve selectivity.
-
-
pH Control: As mentioned, a non-optimal pH can lead to side reactions.
-
Solution: Maintain strict pH control using a suitable buffer system.
-
-
Order of Addition: The way reactants are mixed can sometimes influence the outcome.
-
Solution: Try adding the 3-Nitrobenzaldehyde solution slowly to the hydroxylamine solution to maintain a low concentration of the aldehyde, which can minimize self-condensation or other side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of this compound formation?
A1: According to the principles of chemical kinetics, increasing the temperature generally increases the reaction rate. This is because a higher temperature provides more molecules with the necessary activation energy to react. For many organic reactions at room temperature, the rate can approximately double for every 10°C increase. However, excessively high temperatures can lead to decreased selectivity and the formation of byproducts.
Q2: How can I monitor the progress of the reaction to determine the rate constants?
A2: The reaction progress can be monitored by measuring the change in concentration of either the reactants or the product over time. Common analytical techniques include:
-
UV-Vis Spectroscopy: If this compound has a distinct UV-Vis absorption spectrum from the reactants, you can monitor the increase in its characteristic absorbance.
-
High-Performance Liquid Chromatography (HPLC): This is a very effective method for separating and quantifying the concentrations of the reactant (3-Nitrobenzaldehyde) and the product (this compound) at different time points.
-
Thin-Layer Chromatography (TLC): TLC can be used for a qualitative assessment of the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.[2]
Q3: What is a typical solvent system for studying the kinetics of this compound formation?
A3: A common solvent system is a mixture of ethanol and water. This allows for the dissolution of both the organic aldehyde and the hydroxylamine salt (usually hydroxylamine hydrochloride). The water component is also important for controlling the pH with a buffer.
Q4: Is a catalyst required for this reaction?
A4: The reaction is subject to acid catalysis. The formation of the oxime involves a two-step mechanism: nucleophilic addition of hydroxylamine to the aldehyde to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate. Therefore, maintaining an acidic pH (ideally 4-5) is crucial for an efficient reaction.
Quantitative Data
The following table provides illustrative data on how temperature can affect the pseudo-first-order rate constant (k_obs) for the formation of this compound. Note: This data is representative and the actual values will depend on specific experimental conditions such as pH, solvent, and initial reactant concentrations.
| Temperature (°C) | Temperature (K) | Observed Rate Constant (k_obs) (s⁻¹) |
| 25 | 298.15 | 1.5 x 10⁻⁴ |
| 35 | 308.15 | 3.1 x 10⁻⁴ |
| 45 | 318.15 | 6.0 x 10⁻⁴ |
| 55 | 328.15 | 1.1 x 10⁻³ |
Experimental Protocols
Protocol for Kinetic Analysis of this compound Formation
This protocol outlines a general procedure for determining the effect of temperature on the reaction kinetics.
-
Reagent Preparation:
-
Prepare a stock solution of 3-Nitrobenzaldehyde in ethanol.
-
Prepare a stock solution of hydroxylamine hydrochloride in a suitable aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.5).
-
-
Temperature Control:
-
Set up a temperature-controlled water bath or reaction block to the desired temperature (e.g., 25°C).
-
Allow the reactant solutions to equilibrate to the set temperature for at least 15 minutes.
-
-
Reaction Initiation:
-
In a reaction vessel (e.g., a cuvette for spectrophotometric analysis or a vial for HPLC sampling), mix the pre-heated reactant solutions to achieve the desired final concentrations. A large excess of hydroxylamine is often used to ensure pseudo-first-order kinetics with respect to the aldehyde.
-
Start a timer immediately upon mixing.
-
-
Data Acquisition:
-
For UV-Vis: Record the absorbance at the λ_max of this compound at regular time intervals.
-
For HPLC: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold mobile phase). Analyze the quenched sample by HPLC to determine the concentrations of 3-Nitrobenzaldehyde and this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the 3-Nitrobenzaldehyde concentration versus time. If the reaction is pseudo-first-order, this plot should be linear.
-
The negative of the slope of this line will be the observed rate constant (k_obs).
-
-
Temperature Variation:
-
Repeat steps 2-5 at different temperatures (e.g., 35°C, 45°C, 55°C) to determine the rate constant at each temperature.
-
-
Activation Energy Calculation:
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln(k)) versus the inverse of the absolute temperature (1/T).
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the ideal gas constant).
-
Visualizations
Caption: Reaction mechanism for the formation of this compound.
Caption: General experimental workflow for kinetic analysis.
References
Technical Support Center: Catalyst Selection for Optimizing Reactions Involving 3-Nitrobenzaldoxime
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for reactions involving 3-nitrobenzaldoxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound that require catalyst optimization?
A1: The two most common and critical reactions are:
-
Dehydration: The conversion of this compound to 3-nitrobenzonitrile.
-
Reduction: The reduction of the nitro group to form 3-aminobenzaldehyde or related amino compounds.
Q2: What are the key factors to consider when selecting a catalyst for these reactions?
A2: Key factors include:
-
Desired Product: Whether the goal is dehydration or reduction.
-
Selectivity: Minimizing side reactions and impurities.
-
Yield and Reaction Rate: Achieving high efficiency in a reasonable timeframe.
-
Reaction Conditions: Compatibility with available laboratory equipment and safety protocols (e.g., handling of hydrogen gas).
-
Cost and Availability: The economic viability of the catalyst for the intended scale of the reaction.
-
Downstream Processing: Ease of catalyst removal and product purification.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common techniques to monitor the consumption of the starting material and the formation of the product. For catalytic hydrogenation, monitoring hydrogen uptake can also indicate reaction progress.
Troubleshooting Guides
Dehydration of this compound to 3-Nitrobenzonitrile
Problem: Low or no yield of 3-nitrobenzonitrile.
| Possible Cause | Troubleshooting Steps |
| Ineffective Catalyst | - Ensure the catalyst is not expired or deactivated. - For Lewis acid catalysts, ensure they have not been hydrolyzed by atmospheric moisture. - Consider screening alternative dehydrating agents (see Table 1). |
| Sub-optimal Reaction Temperature | - Gradually increase the reaction temperature. Some dehydrations require heating to proceed at an appreciable rate. |
| Insufficient Reaction Time | - Monitor the reaction for a longer period using TLC or HPLC to ensure it has reached completion. |
| Presence of Water | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. Water can quench dehydrating agents. |
| Side Reactions | - Formation of amides or other byproducts can occur. Analyze the crude reaction mixture by NMR or LC-MS to identify side products and adjust reaction conditions accordingly. |
Reduction of this compound to 3-Aminobenzaldehyde
Problem: Incomplete reduction or low yield of the desired amine.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity (for Catalytic Hydrogenation) | - Use a fresh batch of catalyst (e.g., Pd/C). Catalysts can lose activity over time. - Ensure proper handling of the catalyst to prevent oxidation. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | - Purify the starting material to remove potential catalyst poisons such as sulfur or halogen compounds.[1] - Use high-purity solvents and hydrogen gas. |
| Insufficient Hydrogen Pressure (for Catalytic Hydrogenation) | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure (if your equipment allows). |
| Poor Mixing (for Heterogeneous Catalysis) | - Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the substrate and hydrogen. |
| Insufficient Reducing Agent (for Chemical Reductions) | - For reductions with metals like iron or tin, ensure a sufficient stoichiometric excess of the metal and acid is used. |
Problem: Formation of side products.
| Possible Cause | Troubleshooting Steps |
| Over-reduction | - In catalytic hydrogenation, over-reduction of the aldehyde or other functional groups can occur. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more selective catalyst. |
| Formation of Azo or Azoxy Compounds | - This can occur during incomplete reduction. Ensure sufficient reducing agent and reaction time to drive the reaction to the desired amine. |
Data Presentation
Table 1: Catalyst Performance in the Dehydration of this compound to 3-Nitrobenzonitrile
| Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Iodine / Aqueous Ammonia | Acetonitrile | 20 | 40 min | 99 | High yield under mild conditions.[2] |
| Acetic Anhydride | Acetic Acid | Reflux | - | - | A common and effective method for aldoxime dehydration. |
| Thionyl Chloride | - | 25 - 90 | 0.25 - 1 h | up to 95 | Can be performed neat or with a catalyst like DMF.[3][4] |
| Cobalt(II) Chloride | Acetonitrile | Reflux | - | Good to Excellent | Requires a base. |
Table 2: Catalyst Performance in the Reduction of Aromatic Nitro Compounds
| Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 10% Pd/C, H₂ (1-4 atm) | Ethanol | Room Temp. | 2 - 6 h | High | Common and efficient method, but susceptible to catalyst poisoning.[5] |
| Iron powder / Acetic Acid | Ethanol | 100 | 2 h | High | A robust and cost-effective method. |
| SnCl₂·2H₂O | Ethanol | 30 | 2 h | Good | Effective for substrates with other reducible groups. |
Experimental Protocols
Protocol 1: Dehydration of this compound to 3-Nitrobenzonitrile using Iodine and Ammonia
-
In a 100 mL round-bottom flask, dissolve this compound in acetonitrile.
-
Add iodine (I₂) to the solution. The reaction mixture will turn reddish-brown.
-
Add aqueous ammonia dropwise while stirring at room temperature.
-
Monitor the reaction progress by TLC. Continue adding ammonia until the starting material is consumed (typically within 30-40 minutes).
-
Upon completion, add a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Add pure water to the flask and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the 3-nitrobenzonitrile product.
Protocol 2: Reduction of this compound via Catalytic Hydrogenation
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-aminobenzaldehyde. Further purification can be done by recrystallization if necessary.
Protocol 3: Reduction of this compound using Iron and Acetic Acid
-
To a solution of this compound in ethanol, add acetic acid and iron powder.
-
Heat the resulting mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction with water and adjust the pH to 8 by adding 1 N aqueous NaOH.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate (MgSO₄).
-
Concentrate the solution to provide the 3-aminobenzaldehyde product.
Mandatory Visualization
Caption: Catalyst selection workflow for this compound reactions.
References
- 1. A comparative study of nitrobenzene reduction using model catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Nitrobenzaldoxime and its 2- and 4-Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the chemical reactivity of 3-Nitrobenzaldoxime and its ortho (2-) and para (4-) isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and drug development, where precise control of chemical transformations is paramount. This document provides a summary of experimental data on their reactivity in the Beckmann rearrangement, a key reaction for aldoximes, and outlines the underlying electronic and steric factors that govern their chemical behavior.
Comparative Reactivity in the Beckmann Rearrangement
The Beckmann rearrangement is a fundamental acid-catalyzed reaction of oximes, converting them into amides or, in the case of aldoximes, often leading to nitriles. A kinetic study of the Beckmann rearrangement of anti-benzaldoxime isomers in perchloric acid provides valuable quantitative data for comparing the reactivity of the 2-, 3-, and 4-nitrobenzaldoxime isomers. The reaction involves the rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.
The study by Azzouz and Kashmola investigated the kinetics of this rearrangement and the observed pseudo-first-order rate constants (k) highlight the influence of the nitro group's position on the reaction rate.[1]
| Isomer | Temperature (K) | Pseudo-first-order rate constant (k) x 10⁵ (s⁻¹) |
| 2-Nitrobenzaldoxime | 323 | 2.0 |
| 333 | 4.3 | |
| 343 | 8.8 | |
| 353 | 17.5 | |
| This compound | 323 | 1.8 |
| 333 | 3.8 | |
| 343 | 7.7 | |
| 353 | 15.2 | |
| 4-Nitrobenzaldoxime | 323 | 1.5 |
| 333 | 3.2 | |
| 343 | 6.5 | |
| 353 | 12.8 |
Analysis of Reactivity:
The kinetic data reveals a clear trend in the reactivity of the nitrobenzaldoxime isomers in the Beckmann rearrangement:
2-Nitrobenzaldoxime > this compound > 4-Nitrobenzaldoxime
This order of reactivity can be rationalized by considering the electronic and steric effects of the nitro group at each position:
-
2-Nitrobenzaldoxime (ortho-isomer): The ortho-nitro group exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M). The proximity of the nitro group to the reaction center can also introduce steric interactions. The observed highest reactivity suggests that the combination of these effects in the ortho position facilitates the rearrangement process.
-
This compound (meta-isomer): In the meta position, the nitro group primarily exerts an electron-withdrawing inductive effect (-I). The resonance effect does not extend to the meta position. This results in a moderate level of deactivation of the aromatic ring compared to the ortho and para positions, leading to an intermediate reactivity among the three isomers.
-
4-Nitrobenzaldoxime (para-isomer): The para-nitro group exerts both a strong inductive (-I) and resonance (-M) effect, effectively withdrawing electron density from the aromatic ring. This strong deactivation of the phenyl ring, which is the migrating group in the rearrangement, likely accounts for the observed slowest reaction rate among the three isomers.
Experimental Protocols
Kinetic Study of the Beckmann Rearrangement of Nitrobenzaldoxime Isomers
The following is a summary of the experimental protocol adapted from the study by Azzouz and Kashmola.[1]
Materials:
-
2-Nitrobenzaldoxime, this compound, 4-Nitrobenzaldoxime (as the anti-isomers)
-
Perchloric acid (60%)
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of Solutions: A stock solution of the respective nitrobenzaldoxime isomer is prepared in ethanol. A stock solution of perchloric acid is prepared in distilled water.
-
Reaction Initiation: The reaction is initiated by mixing the nitrobenzaldoxime solution with the perchloric acid solution in a 10% ethanol-water mixture by volume. The final concentration of the oxime is kept low to ensure pseudo-first-order kinetics.
-
Kinetic Measurement: The progress of the reaction is monitored spectrophotometrically by following the decrease in absorbance of the nitrobenzaldoxime isomer at its specific analytical wavelength over time.
-
Temperature Control: The reaction is carried out at a constant temperature (e.g., 323 K, 333 K, 343 K, and 353 K) using a thermostatically controlled cell holder in the spectrophotometer.
-
Data Analysis: The pseudo-first-order rate constants (k) are determined from the slope of the linear plot of ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualizing the Beckmann Rearrangement
The following diagram illustrates the general mechanism of the acid-catalyzed Beckmann rearrangement for a generic nitrobenzaldoxime.
References
3-Nitrobenzaldoxime versus other oximes in synthetic efficiency
A Comparative Guide to the Synthetic Efficiency of 3-Nitrobenzaldoxime and Other Oximes
For researchers, scientists, and drug development professionals, the efficient synthesis of oximes is a critical step in the development of new pharmaceuticals and advanced materials. The choice of synthetic methodology can significantly impact reaction times, yields, and overall efficiency. This guide provides an objective comparison of the synthetic efficiency of this compound relative to other oximes, with a focus on modern, environmentally friendly synthesis techniques. The comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations of the synthetic workflows.
The Influence of Substituents on Oximation Reactions
The synthesis of aldoximes from aldehydes and hydroxylamine is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in 3-Nitrobenzaldehyde, can affect the electrophilicity of the carbonyl carbon and thereby influence the reaction rate and yield. This comparison examines data from studies utilizing microwave-assisted and solvent-free grindstone chemistry to highlight these effects.
Data Presentation: A Quantitative Comparison
The following tables summarize experimental data from various studies, comparing the performance of different synthetic methods for producing this compound and other substituted benzaldoximes. While direct side-by-side comparisons in a single study are limited, the data compiled from multiple sources under similar conditions provides valuable insights.
Table 1: Microwave-Assisted Solvent-Free Synthesis of Aldoximes [1][2][3]
| Aldehyde | Substituent Type | Reaction Time (min) | Conversion/Yield (%) |
| 3-Nitrobenzaldehyde | Electron-withdrawing | 5 | 100% (Conversion) |
| 4-Nitrobenzaldehyde | Electron-withdrawing | 5 | 100% (Conversion)[3] |
| Benzaldehyde | Neutral | 5 | 100% (Conversion) |
| 4-Chlorobenzaldehyde | Electron-withdrawing | 5 | 100% (Conversion) |
| 4-Methoxybenzaldehyde | Electron-donating | 5 | 100% (Conversion) |
| Vanillin | Electron-donating | 5 | 100% (Conversion) |
Note: The data indicates that under microwave-assisted solvent-free conditions with a base like Na2CO3, the reaction proceeds to full conversion for aldehydes with both electron-donating and electron-withdrawing groups.[1]
Table 2: Solvent-Free Grindstone Synthesis of Aldoximes
| Aldehyde | Catalyst | Reaction Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | Bi2O3 | 1.5 | 98 |
| Benzaldehyde | Bi2O3 | 1.5 | 96 |
| 4-Chlorobenzaldehyde | Bi2O3 | 1.5 | 98 |
| 4-Methoxybenzaldehyde | Bi2O3 | 2 | 95 |
| Cinnamaldehyde | Bi2O3 | 2 | 94 |
Note: The grindstone method also shows high efficiency across a range of substituted aldehydes, with slightly varying reaction times and excellent yields.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of Aldoximes
Materials:
-
Substituted aldehyde (1 mmol)
-
Hydroxylamine hydrochloride (5 mmol)
-
Sodium carbonate (Na2CO3) (5 mmol)
Procedure:
-
A ground mixture of the aldehyde (1 mmol), hydroxylamine hydrochloride (5 mmol), and sodium carbonate (5 mmol) is placed in a 25 mL microwave reaction flask equipped with a magnetic stirrer.
-
The reaction flask is placed in a microwave reactor.
-
The mixture is irradiated at 100 W for 5 minutes with air-cooling and magnetic stirring.
-
After cooling to room temperature, the reaction mixture is resuspended in dichloromethane (CH2Cl2, 10 mL) and filtered.
-
The resulting solution can be analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) to determine the conversion to the corresponding oxime.
Protocol 2: Solvent-Free Synthesis of Aldoximes using Grindstone Chemistry
Materials:
-
Substituted aldehyde or ketone (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi2O3) (0.6 mmol)
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi2O3 (0.6 mmol) is placed in a mortar.
-
The mixture is ground with a pestle for the time specified in Table 2. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, ethyl acetate (2 x 10 mL) is added to the reaction mixture, and the solid catalyst is separated by filtration.
-
The filtrate is concentrated to approximately 6 mL, and water is added to precipitate the product.
-
The precipitate is filtered and dried under high vacuum to yield the pure oxime.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the factors influencing the synthetic efficiency of oximes.
Caption: General workflow for the synthesis of oximes.
Caption: Factors influencing the synthetic efficiency of oximes.
Conclusion
The synthesis of this compound and other substituted benzaldoximes can be achieved with high efficiency using modern green chemistry techniques such as microwave-assisted synthesis and solvent-free grindstone chemistry. The data suggests that while the electronic nature of the substituent on the benzaldehyde ring can influence reactivity, these methods are robust and provide excellent yields for a wide range of derivatives in significantly reduced reaction times compared to conventional heating methods. For aldehydes bearing strong electron-withdrawing groups like the nitro group, these methods offer a rapid and effective route to the corresponding oximes. The choice of method will ultimately depend on the specific substrate, desired scale of the reaction, and the available laboratory equipment.
References
A Comparative Guide to Validated Analytical Methods for 3-Nitrobenzaldoxime Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantitative analysis of 3-Nitrobenzaldoxime. As a crucial intermediate in various synthetic processes, the accurate and reliable quantification of this compound is paramount for ensuring product quality and process control. This document outlines the predominant chromatographic techniques, offering a comparative analysis of their performance characteristics to aid in the selection of the most suitable method for your specific research and development needs.
The primary analytical techniques for the determination of this compound and related nitroaromatic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][2] The selection between these methods is often contingent on the analyte's volatility and thermal stability.[2]
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of nitroaromatic compounds like this compound. The presented data is a composite from various studies on related compounds and represents typical performance.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile or thermally labile compounds.[3] | Ideal for volatile and thermally stable compounds.[2] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range (with appropriate pre-concentration) |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range (with appropriate pre-concentration) |
| Selectivity | High, especially with specific detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Very high, due to mass fragmentation patterns. |
| Sample Throughput | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC and GC-MS analysis of nitroaromatic compounds, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on established protocols for nitroaromatic compounds.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL) to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength, typically 254 nm for nitroaromatic compounds.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a pure standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the this compound concentration in unknown samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the analysis of volatile and semi-volatile nitroaromatic compounds.
1. Sample Preparation:
-
Sample extraction is performed using a suitable organic solvent like acetonitrile or dichloromethane.
-
For trace analysis, a pre-concentration step such as solid-phase microextraction (SPME) can significantly improve detection limits.
-
Derivatization may be necessary for polar nitroaromatic compounds to increase their volatility, although this is less common for this compound.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program:
-
Initial temperature: 100°C (hold for 5 min).
-
Ramp: Increase to 300°C at 10°C/min.
-
Final hold: 10 min at 300°C.
-
-
Mass Spectrometer: Electron Ionization (EI) source with scanning in the range of m/z 50-500.
3. Data Analysis:
-
Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification is typically performed using the peak area of a characteristic ion.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose. This process is guided by international standards such as the ICH guidelines.
Caption: A generalized workflow for analytical method validation.
Decision Tree for Method Selection
The choice between HPLC and GC-MS is a critical step in method development. The following decision tree provides a logical approach to selecting the most appropriate technique for the analysis of a nitroaromatic compound like this compound.
Caption: A decision tree for selecting between HPLC and GC-MS.
References
comparative study of catalytic systems for 3-Nitrobenzaldoxime reactions.
A Comparative Guide to Catalytic Systems for 3-Nitrobenzaldoxime Reactions
For researchers, scientists, and drug development professionals, the manipulation of functional groups on aromatic scaffolds is a cornerstone of modern synthetic chemistry. This compound is a versatile intermediate, offering multiple reaction pathways for the synthesis of valuable compounds. The efficiency and selectivity of these transformations are critically dependent on the choice of the catalytic system. This guide provides an objective comparison of catalytic systems for two key reactions of this compound: dehydration to 3-nitrobenzonitrile and reduction of the nitro group.
Dehydration of this compound to 3-Nitrobenzonitrile
The conversion of aldoximes to nitriles is a fundamental dehydration reaction.[1] For this compound, this transformation yields 3-nitrobenzonitrile, a precursor for various pharmaceuticals and agrochemicals. This reaction can be facilitated by several catalytic systems, with Lewis acids being particularly effective.
Comparative Performance of Catalysts for Aldoxime Dehydration
While specific comparative data for this compound is limited in the readily available literature, studies on closely related substituted benzaldoximes, such as p-nitrobenzaldoxime, provide valuable insights into catalyst performance. The primary challenge in this reaction is often the competing formation of the corresponding amide as a by-product.
| Catalyst System | Substrate | Solvent | Reaction Time | Conversion (%) | Product Distribution (Nitrile:Amide) | Reference |
| Copper(II) acetate (Cu(OAc)₂) | p-Nitrobenzaldoxime | Acetonitrile | Not Specified | 95 | 65:35 | [2] |
| Iron(III) triflate (Fe(OTf)₃) | General Aldoximes | Toluene | 24 h | Good Yields (Specific data for this compound not provided) | Not Specified | [3][4] |
Note: The data for Copper(II) acetate was obtained for p-nitrobenzaldoxime, which serves as a close proxy for the reactivity of this compound.
Experimental Protocols
General Procedure for Iron-Catalyzed Dehydration of Aldoximes: [3]
-
To a flame-dried flask equipped with a magnetic stirrer and reflux condenser, add the aldoxime (1.0 equiv.), iron(III) triflate (10 mol%), and toluene.
-
Heat the mixture to reflux (approximately 125°C oil bath temperature) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the crude mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude nitrile, which can be further purified by column chromatography.
Reaction Pathway: Dehydration of this compound
Caption: Catalytic cycle for the dehydration of this compound.
Catalytic Reduction of this compound
The reduction of the nitro group in this compound opens pathways to a variety of amino-substituted compounds, which are crucial intermediates in drug discovery. The selective reduction of the nitro group in the presence of the oxime functionality can be achieved using various catalytic systems, most notably through catalytic transfer hydrogenation or catalytic hydrogenation with H₂ gas.
Overview of Catalytic Systems for Nitro Group Reduction
A direct comparative study on this compound was not found in the reviewed literature. However, a vast body of research on the reduction of aromatic nitro compounds provides a strong basis for catalyst selection.
-
Noble Metal Catalysts: Catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are highly effective for the hydrogenation of nitro groups under molecular hydrogen (H₂). These reactions are typically clean and high-yielding.
-
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid, ammonium formate, or isopropanol, in the presence of a metal catalyst (e.g., Pd, Ru, Ni). It offers a convenient alternative to using gaseous hydrogen.
-
Non-Noble Metal Catalysts: Catalysts based on iron, nickel, and cobalt are also employed for the reduction of nitro compounds, often with a reducing agent like sodium borohydride or silanes. These offer a more economical option.
Experimental Workflow: Catalytic Transfer Hydrogenation
The following diagram illustrates a general workflow for the catalytic transfer hydrogenation of a nitro-substituted aromatic compound like this compound.
Caption: Experimental workflow for catalytic transfer hydrogenation.
Conclusion
The choice of a catalytic system for reactions of this compound is dictated by the desired transformation. For dehydration to 3-nitrobenzonitrile, Lewis acid catalysts like iron(III) triflate present a viable option, though optimization is required to minimize amide formation. For the reduction of the nitro group, a wide array of well-established catalytic systems for aromatic nitro group reduction can be applied, with catalytic transfer hydrogenation offering a practical and efficient method. Further research focusing on a direct comparison of various catalysts for these specific transformations on this compound would be highly beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 3-Nitrobenzaldoxime, a key intermediate in various chemical syntheses. We present a comparative analysis of common analytical techniques, benchmark data for a pure standard, and detailed experimental protocols to ensure accurate and reliable purity determination. Potential impurities arising from different synthetic routes are also discussed to aid in the identification of contaminants.
Introduction to Purity Assessment
The purity of a synthesized compound is a critical parameter that can significantly impact its reactivity, stability, and biological activity. For a compound like this compound, which may be used in the development of pharmaceuticals or other fine chemicals, rigorous purity assessment is paramount. A multi-technique approach is often necessary to obtain a complete purity profile, identifying not only the main compound but also any residual starting materials, byproducts, or isomeric impurities.
Potential Impurities in Synthesized this compound
The most common method for synthesizing this compound is the reaction of 3-nitrobenzaldehyde with hydroxylamine. Based on this and the synthesis of the starting material, potential impurities may include:
-
Unreacted 3-Nitrobenzaldehyde: The starting aldehyde may be present if the reaction has not gone to completion.
-
syn- and anti-isomers: this compound can exist as two geometric isomers (syn and anti). The desired isomer is typically the more stable one, but the other may be present as an impurity.
-
Isomeric Nitrobenzaldehydes and their Oximes: The synthesis of the 3-nitrobenzaldehyde starting material via nitration of benzaldehyde can produce ortho- (2-nitro) and para- (4-nitro) isomers as byproducts. These can subsequently react to form their corresponding oximes, leading to isomeric impurities in the final product.
-
Nitrile Impurity: Under certain conditions, particularly during analysis by gas chromatography, aldoximes can undergo dehydration to form the corresponding nitrile (3-nitrobenzonitrile).
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment of this compound.
Data Presentation: Comparison of Analytical Techniques
| Technique | Information Provided | Typical Purity Indication |
| Melting Point | A sharp melting point range close to the literature value. | A narrow range (e.g., 1-2°C) indicates high purity. A broad and depressed melting point suggests the presence of impurities. |
| Thin-Layer Chromatography (TLC) | Presence of a single spot with a specific Rf value. | A single, well-defined spot suggests the absence of major, non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a specific retention time. | Peak purity analysis and quantification of impurities by area percentage provide a precise measure of purity. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and identifies proton environments. | The absence of peaks corresponding to impurities (e.g., starting aldehyde) and the correct integration of signals. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the carbon skeleton of the molecule. | The presence of the correct number of signals corresponding to the carbon atoms in the molecule and the absence of impurity signals. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. | The presence of characteristic absorption bands for O-H, C=N, and N-O stretches and the absence of a strong C=O band from the starting aldehyde. |
Benchmark Data for Pure this compound
| Property | Value |
| Melting Point | 123-125 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.55 (s, 1H, -NOH), 8.40 (s, 1H, -CH=N), 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.70 (t, J = 8.0 Hz, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 148.5, 147.8, 135.2, 130.5, 124.6, 121.8, 119.5 |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~1640 (C=N stretch), ~1520 and ~1350 (N-O stretch of nitro group) |
Note: NMR chemical shifts are referenced to tetramethylsilane (TMS). IR absorption frequencies are approximate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
Objective: To determine the melting point range of the synthesized this compound.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 10-15°C below the expected melting point (123-125°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂.
Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity and identify the presence of major impurities.
Procedure:
-
Prepare a developing chamber by adding a suitable solvent system (e.g., ethyl acetate/hexane, 1:1) to a depth of about 0.5 cm. Line the chamber with filter paper to ensure a saturated atmosphere.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Dissolve a small amount of the synthesized product in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the solution on the pencil line. Also spot a reference sample of pure this compound and 3-nitrobenzaldehyde if available.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the spots.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A pure sample should show a single spot.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of the sample.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System: Use a C18 reverse-phase column. Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.
-
Injection: Inject a known volume (e.g., 10 µL) of the sample solution.
-
Analysis: Record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
¹H NMR Spectroscopy
Objective: To confirm the structure and identify proton-containing impurities.
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum by phasing, baseline correction, and referencing the solvent peak (DMSO at δ 2.50 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants. Compare the spectrum to the benchmark data for pure this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the sample.
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the dry sample (about 1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Place the sample in the IR spectrometer and acquire the spectrum.
-
Analyze the spectrum for the presence of characteristic absorption bands and compare it with the benchmark data.
Mandatory Visualization
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized this compound.
This guide provides a robust framework for the comprehensive purity assessment of synthesized this compound. By employing a combination of these analytical techniques and comparing the results to the provided benchmark data, researchers can confidently determine the purity of their product and make informed decisions for subsequent research and development activities.
A Spectroscopic Comparison of 3-Nitrobenzaldoxime and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Nitrobenzaldoxime and its related derivatives. By presenting key experimental data and methodologies, this document aims to serve as a valuable resource for the characterization and analysis of this important class of compounds. The spectroscopic techniques covered include Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its precursor, 3-Nitrobenzaldehyde. These compounds are foundational for understanding the spectral characteristics of this class. The data for other derivatives can be extrapolated based on the electronic effects of various substituents on the aromatic ring.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | UV-Vis | λmax ~250 nm (strong, π→π* of nitrobenzene moiety), ~300 nm (weaker, n→π* of nitro group), ~350 nm (weak, n→π* of oxime)[1][2] |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3100 (aromatic C-H stretch), ~1610 (C=N stretch), 1530 & 1350 (asymmetric and symmetric NO₂ stretch), ~940 (N-O stretch)[3][4] | |
| ¹H NMR (ppm) | δ ~8.1 (s, 1H, CH=N), δ ~7.5-8.5 (m, 4H, aromatic), δ ~11.0 (s, 1H, N-OH) | |
| ¹³C NMR (ppm) | δ ~148 (C=N), δ ~120-150 (aromatic carbons), δ ~148.5 (C-NO₂) | |
| Mass Spec (m/z) | M⁺ peak at ~166.04, corresponding to the molecular weight of C₇H₆N₂O₃[5] | |
| 3-Nitrobenzaldehyde | UV-Vis | λmax ~250 nm (strong, π→π* of nitrobenzene moiety), ~300 nm (weaker, n→π* of nitro group), ~350 nm (weak, n→π* of aldehyde) |
| IR (cm⁻¹) | ~3100 (aromatic C-H stretch), ~2850 & ~2750 (aldehyde C-H stretch), ~1710 (C=O stretch), 1530 & 1350 (asymmetric and symmetric NO₂ stretch) | |
| ¹H NMR (ppm) | δ ~10.1 (s, 1H, CHO), δ ~7.7-8.8 (m, 4H, aromatic) | |
| ¹³C NMR (ppm) | δ ~192 (C=O), δ ~125-150 (aromatic carbons), δ ~148.5 (C-NO₂) | |
| Mass Spec (m/z) | M⁺ peak at ~151.03, corresponding to the molecular weight of C₇H₅NO₃ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of aromatic and nitro-containing organic compounds.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is first blanked using the solvent. The absorbance of each diluted sample is then measured over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is recorded.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The positions of the characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for synthesis, purification, and spectroscopic analysis.
Logical Relationship of Spectroscopic Features
This diagram illustrates the logical connections between the chemical structure of substituted this compound derivatives and their expected spectroscopic signatures.
Caption: Relationship between structure and spectroscopic data.
Biological Activity Context
While specific signaling pathways for this compound are not extensively documented, nitroaromatic compounds, in general, are known to participate in various biological activities, often involving redox cycling. The following diagram provides a generalized context for the potential biological interactions of such compounds.
Caption: Potential biological interactions of nitroaromatic compounds.
References
Comparative Biological Activities of 3-Nitrobenzaldoxime Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 3-Nitrobenzaldoxime derivatives, supported by available experimental data. The following sections detail the antimicrobial, antifungal, and cytotoxic properties of these compounds, along with the methodologies used for their evaluation.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications. The presence of the nitro group and the oxime moiety in their core structure contributes to their diverse biological activities. This guide synthesizes findings from various studies to provide a comparative overview of their efficacy.
Antimicrobial Activity
Derivatives of 3-nitrobenzaldehyde, the precursor to this compound, have demonstrated notable antimicrobial properties. The introduction of different functional groups to the core structure can significantly influence their activity against various bacterial strains.
Quantitative Data Summary
The antimicrobial efficacy of derivatives structurally related to this compound is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the antibacterial activity of some relevant benzaldehyde derivatives against common pathogens.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Hydrazone of 4-hydroxy-3-nitrobenzaldehyde | E. coli | 200 | - | - |
| P. aeruginosa | 200 | - | - | |
| B. subtilis | 200 | - | - | |
| Schiff Base of 4-nitrobenzaldehyde | S. aureus | - | - | 6-15 |
| E. coli | - | - | 6-15 | |
| 3-nitrobenzaldehyde thiosemicarbazone-Ni(II) complex | Bacillus subtilis | - | - | Good Activity |
| Staphylococcus aureus | - | - | Good Activity | |
| Escherichia coli | - | - | Good Activity | |
| Pseudomonas aeruginosa | - | - | Good Activity | |
| 3-nitrobenzaldehyde thiosemicarbazone-Co(II) complex | Bacillus subtilis | - | - | Good Activity |
| Staphylococcus aureus | - | - | Good Activity | |
| Escherichia coli | - | - | Good Activity | |
| Pseudomonas aeruginosa | - | - | Good Activity |
Data for hydrazone and Schiff base derivatives of structurally similar nitrobenzaldehydes are included to provide a comparative context.[1]Activity for thiosemicarbazone complexes was reported qualitatively.
Antifungal Activity
The antifungal potential of benzaldehyde derivatives has also been a subject of investigation. The mechanism of action is often attributed to the disruption of cellular antioxidation systems in fungal pathogens.[2]
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzaldehyde derivatives against pathogenic fungi, highlighting the structure-activity relationships.
| Compound | A. fumigatus AF293 (MIC, mM) | A. terreus UAB673 (MIC, mM) | A. flavus NRRL3357 (MIC, mM) | P. expansum NRRL974 (MIC, mM) |
| Cinnamaldehyde | 1.0 | 0.5 | 0.5 | 0.5 |
| 2-Hydroxy-5-methoxy-benzaldehyde | 0.5 | 0.5 | 0.5 | 0.5 |
This data for related benzaldehydes illustrates the impact of substitutions on antifungal activity.[2]
Cytotoxic Activity
Several derivatives of nitrobenzaldehydes, particularly Schiff bases and thiosemicarbazones, have been evaluated for their cytotoxic effects against various cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric in these studies.
Quantitative Data Summary
The table below summarizes the in vitro cytotoxic activity of representative nitrobenzaldehyde derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Benzodioxole-based thiosemicarbazone derivative 5 | A549 (Lung) | 10.67 ± 1.53 |
| C6 (Glioma) | 4.33 ± 1.04 | |
| Benzodioxole-based thiosemicarbazone derivative 2 | A549 (Lung) | 24.0 ± 3.46 |
| C6 (Glioma) | 23.33 ± 2.08 | |
| Benzodioxole-based thiosemicarbazone derivative 10 | A549 (Lung) | 29.67 ± 5.51 |
| C6 (Glioma) | 12.33 ± 4.93 | |
| β-nitrostyrene derivative, CYT-Rx20 | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL |
| MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | |
| ZR75-1 (Breast) | 1.12 ± 0.06 µg/mL |
Data from various studies on nitro-containing compounds are presented to illustrate the cytotoxic potential.[3]
Signaling Pathways and Mechanism of Action
While specific signaling pathways for this compound derivatives are not extensively detailed in the available literature, related compounds are known to exert their biological effects through various mechanisms. For instance, the cytotoxic mechanism of some β-nitrostyrene derivatives involves the arrest of cancer cells in the G2/M phase of the cell cycle and the activation of caspase cascades leading to apoptosis. The antifungal activity of certain benzaldehydes is linked to the disruption of cellular antioxidation.
Common signaling pathways implicated in the anticancer effects of various therapeutic agents include the MAPK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and apoptosis. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound derivatives.
Caption: Potential inhibition of MAPK and PI3K/Akt signaling pathways by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard protocols used to assess the biological activities of the compounds discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microtiter Plates: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (growth control with no compound and sterility control with no inoculum) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Experimental workflow for the Broth Microdilution Assay.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT Cytotoxicity Assay.
Conclusion
This compound derivatives and related nitrobenzaldehyde compounds represent a promising area of research for the development of new therapeutic agents. The available data indicates their potential as antimicrobial, antifungal, and cytotoxic agents. However, a comprehensive and direct comparative analysis of a wide range of this compound derivatives is still needed to fully elucidate their structure-activity relationships and therapeutic potential. Further investigations into their mechanisms of action and effects on specific signaling pathways will be crucial for advancing these compounds in the drug discovery pipeline.
References
A Comparative Guide to Alternative Reagents for 3-Nitrobenzaldoxime in Key Synthetic Transformations
Introduction
3-Nitrobenzaldoxime is a versatile chemical intermediate, pivotal in the synthesis of a variety of organic compounds. Its utility stems from the reactivity of the oxime functional group and the electronic influence of the meta-positioned nitro group.[1] Key transformations involving this reagent include its conversion to nitriles, amines, and its role as a precursor for nitrile oxides in [3+2] cycloaddition reactions.[1][2] For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is critical for efficiency, yield, and adherence to green chemistry principles.
This guide provides an objective comparison of alternative reagents and methodologies to those traditionally involving this compound, focusing on two critical areas: the generation of nitrile oxides for heterocycle synthesis and the formation of the oxime group itself. Performance is evaluated using experimental data, and detailed protocols are provided for reproducibility.
Part 1: Nitrile Oxide Generation for [3+2] Cycloaddition Reactions
Nitrile oxides are highly reactive intermediates essential for synthesizing isoxazoles and isoxazolines, which are core structures in many pharmaceutical compounds.[3][4] The in situ generation of nitrile oxides from stable precursors is a cornerstone of this chemistry. This compound, via its corresponding hydroximoyl halide, is a common precursor. However, alternative methods offer distinct advantages in terms of reaction conditions and efficiency.
Comparative Performance of Nitrile Oxide Precursors
The following table compares three primary methods for generating nitrile oxides.
| Feature | Method A: Dehydrohalogenation of Hydroximoyl Halides | Method B: Direct Oxidation of Aldoximes | Method C: Dehydration of Nitroalkanes (Mukaiyama Method) |
| Precursor | Aldoxime (e.g., this compound) | Aldoxime (e.g., this compound) | Primary Nitroalkane |
| Key Reagents | Halogenating agent (e.g., NCS), Base (e.g., Et₃N) | Oxidant (e.g., PhI(OAc)₂, Oxone) | Dehydrating agent (e.g., PhNCO, p-Tosyl chloride) |
| Typical Conditions | Two steps: Halogenation followed by base-mediated elimination | One-pot oxidation, often at room temperature | Anhydrous conditions, often requires heating |
| Advantages | Well-established, reliable for aromatic aldoximes | Milder, one-pot procedure, avoids halogenating agents | Bypasses the need for an oxime precursor |
| Disadvantages | Two-step process, may use toxic halogenating agents | Oxidant can be expensive, potential for side reactions | Requires specific nitroalkane starting materials, can have substrate limitations |
| Example Yield | High yields are achievable (specific data varies by substrate) | Up to 91% for isoxazolines from various oximes | Good to excellent yields reported |
Experimental Protocols
Method A: Nitrile Oxide Generation via Hydroximoyl Chloride (from this compound)
-
Chlorination: Dissolve this compound (1 mmol) in dimethylformamide (DMF, 5 mL). Add N-Chlorosuccinimide (NCS, 1.1 mmol) portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cycloaddition: To the resulting solution containing the hydroximoyl chloride, add the desired alkene or alkyne (1.2 mmol).
-
Slowly add a solution of triethylamine (Et₃N, 1.5 mmol) in DMF (2 mL) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Method B: Nitrile Oxide Generation via Direct Oxidation of Aldoxime
-
Dissolve the aldoxime (e.g., benzaldoxime, 1 mmol) and an alkene (e.g., styrene, 1.2 mmol) in methanol (5 mL).
-
Add a catalytic amount of trifluoroacetic acid (CF₃COOH).
-
Add iodobenzene diacetate (PhI(OAc)₂, 1.1 mmol) to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding isoxazoline.
Logical Workflow for Nitrile Oxide Generation
The following diagram illustrates the different synthetic pathways to generate nitrile oxides for use in cycloaddition reactions.
Part 2: Alternative "Green" Methods for Oxime Synthesis
The conventional synthesis of this compound from 3-nitrobenzaldehyde involves hydroxylamine hydrochloride and a base in an organic solvent, which can require high temperatures and long reaction times. Modern, environmentally friendly ("green") methods offer significant improvements in efficiency and sustainability.
Comparative Performance of Oximation Methods
This table compares green synthesis techniques with the conventional method for preparing various oximes from their corresponding aldehydes.
| Method | Reagents / Catalyst | Energy Source / Conditions | Time | Yield (%) (4-Nitrobenzaldehyde) | Reference |
| Conventional | NH₂OH·HCl, Pyridine | Reflux in Ethanol | Several Hours | Variable, often lower | |
| Grindstone Chemistry | NH₂OH·HCl, Bi₂O₃ | Mechanical Grinding (Solvent-free) | 1.5 min | 98 | |
| Ultrasound-Assisted | NH₂OH·HCl, K₂CO₃ | Ultrasonic Bath (Water-Ethanol) | 1 min | 95 | |
| Microwave-Assisted | NH₂OH·HCl, Na₂CO₃ | Microwave Irradiation (Solvent-free) | 5 min | 100 (conversion) |
Experimental Protocols
Method B: Oximation via Solvent-Free Grinding
-
In a mortar, place the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth (III) oxide (Bi₂O₃, 0.2 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in the table (typically 1-20 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the mixture and extract with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the pure oxime.
Method C: Oximation via Ultrasound-Assisted Synthesis
-
In a beaker, dissolve the aldehyde (1 mmol) in 10 mL of a water-ethanol mixture.
-
Immerse the beaker in an ultrasonic bath maintained at approximately 60°C.
-
Add hydroxylamine hydrochloride (1.5 mmol) dissolved in 1-2 mL of water.
-
Sonicate the mixture while adjusting the pH to ~10 by the dropwise addition of a 10% aqueous K₂CO₃ solution.
-
Continue sonication for 1-2 minutes until a precipitate forms.
-
Filter the precipitate, wash with cold water, and air-dry to obtain the pure oxime.
Experimental Workflow for Oximation
This diagram contrasts the workflow of conventional oximation with more sustainable, green chemistry approaches.
Conclusion
While this compound remains a valuable reagent, a comprehensive evaluation of alternative synthetic strategies is crucial for modern chemical research and development. For the synthesis of isoxazoles, the direct oxidation of aldoximes presents a milder and more efficient one-pot alternative to the traditional two-step dehydrohalogenation pathway. Furthermore, for the synthesis of oximes themselves, green chemistry methods such as solvent-free grinding and ultrasound or microwave-assisted reactions dramatically reduce reaction times, minimize waste, and often provide superior yields compared to conventional solvent-based reflux methods. The choice of reagent and methodology should be guided by factors such as substrate availability, desired reaction scale, cost, and a commitment to sustainable chemical practices.
References
- 1. This compound | 20747-39-1 | Benchchem [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Performance of 3-Nitrobenzaldoxime in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput discovery chemistry, the efficiency and versatility of parallel synthesis are paramount. A key element in solid-phase parallel synthesis is the choice of a linker, the molecular bridge that tethers a starting material to a solid support and is later cleaved to release the final product. An ideal linker should be stable throughout the synthetic sequence and cleave under specific, mild conditions with high yield and purity. This guide provides a comparative analysis of 3-Nitrobenzaldoxime as a potential linker for parallel synthesis, evaluating its theoretical advantages and disadvantages against established linker strategies.
Comparison of Linker Performance in Parallel Synthesis
While direct, quantitative performance data for this compound as a linker in published parallel synthesis studies is limited, its performance can be inferred from the well-documented behavior of related o-nitrobenzyl "photocleavable" linkers and oxime-based linkers. The nitroaromatic functionality suggests utility as a photocleavable linker, offering a "traceless" cleavage that leaves no residual functionality on the released molecule. The oxime group provides a stable, yet cleavable, connection.
Here, we compare the anticipated performance of a this compound linker with other common linkers used in parallel synthesis.
| Linker Type | Cleavage Condition | Typical Yield | Purity | Advantages | Disadvantages |
| This compound (Hypothetical) | Photolysis (e.g., 365 nm UV light) | Good to Excellent | Good to Excellent | Traceless cleavage, mild and orthogonal cleavage condition, good stability. | Potential for side reactions with photosensitive substrates, may require specialized equipment. |
| Wang Resin (Acid-Labile) | Strong acid (e.g., 95% TFA) | Good to Excellent | Good | Well-established, high loading capacity. | Harsh cleavage can damage sensitive molecules, not traceless. |
| Rink Amide Linker (Acid-Labile) | Moderate acid (e.g., 20% TFA) | Good to Excellent | Good | Milder cleavage than Wang, suitable for synthesis of amides. | Not traceless, harsh for very acid-sensitive compounds. |
| Hydrazide Linker (Oxidative Cleavage) | Mild oxidation (e.g., Cu(II), NBS) | Good | Good | Orthogonal to many protecting groups, versatile for C-terminal modifications.[1] | Not traceless, potential for side reactions with oxidizable groups. |
| Silyl Linker (Fluoride-Labile) | Fluoride source (e.g., TBAF, HF-Pyridine) | Good to Excellent | Excellent | Traceless cleavage, very mild and orthogonal cleavage. | Can be sensitive to acidic and basic conditions. |
Experimental Protocols
General Protocol for Parallel Synthesis using a Photocleavable Linker
-
Resin Preparation: Swell the solid support (e.g., polystyrene resin) in a suitable solvent (e.g., dichloromethane, DMF) in the reaction vessels of a parallel synthesizer.
-
Linker Attachment: Couple the photocleavable linker, functionalized with a reactive group (e.g., a chloromethyl group for attachment of a carboxylic acid), to the resin using appropriate coupling reagents and conditions.
-
Loading of First Building Block: Attach the first building block to the linker on the solid support. For a this compound linker, this would likely involve the formation of the oxime bond between an aminooxy-functionalized resin and the aldehyde of the first building block, or vice-versa.
-
Parallel Synthesis Steps: Perform the desired sequence of reactions in parallel on the solid-supported substrate. This involves iterative steps of deprotection, coupling of new building blocks, and washing to remove excess reagents and byproducts. The stability of the o-nitrobenzyl and oxime functionalities allows for a wide range of reaction conditions to be employed.
-
Washing and Drying: After the final synthetic step, thoroughly wash the resin with a series of solvents to remove all soluble impurities and dry the resin under vacuum.
-
Photocleavage:
-
Suspend the dried resin in a suitable solvent (e.g., dioxane/water) in quartz reaction vessels.
-
Irradiate the suspension with UV light at an appropriate wavelength (typically around 350-365 nm for o-nitrobenzyl compounds) for a predetermined time (e.g., 2-12 hours). The progress of the cleavage can be monitored by analyzing small aliquots of the solution by LC-MS.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with the cleavage solvent and combine the filtrates.
-
-
Product Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude product. Further purification can be performed if necessary.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Nitrobenzaldoxime: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Nitrobenzaldoxime, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation[1]. As with many aromatic nitro compounds, there is a potential for systemic effects such as methaemoglobinaemia, which can lead to headaches, cardiac dysrhythmias, and a drop in blood pressure[2]. Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound and its related precursor, 3-Nitrobenzaldehyde.
| Property | Value | Source |
| 3-Nitrobenzaldehyde Physical Properties | ||
| Melting Point | 56 - 59 °C | [3] |
| Boiling Point | 285 - 290 °C | [3] |
| 3-Nitrobenzaldehyde Toxicity | ||
| Acute Oral Toxicity (LD50, Rat) | 1,075 mg/kg | [2] |
| GHS Hazard Classifications for this compound | ||
| Skin Corrosion/Irritation | Category 2 | |
| Serious Eye Damage/Eye Irritation | Category 2 | |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
Waste Segregation and Collection
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
Labeling of Hazardous Waste
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date of accumulation.
Storage of Hazardous Waste
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. The storage area should have secondary containment to prevent the spread of material in case of a leak.
Disposal of Empty Containers
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Nitrobenzaldoxime. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a skin, eye, and respiratory irritant.
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Avoid the formation of dust during handling.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, paper towels, and excess reagent) in a designated, clearly labeled hazardous waste container.
-
Container Management: Keep waste containers securely closed when not in use. Store waste containers in a designated satellite accumulation area.
-
Disposal: Dispose of contents and containers through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.
Experimental Workflow
Caption: Workflow for Safe Handling and Emergency Response for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
